2-Methyl-4-(4-nitrophenyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAZKNRYIMHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186772 | |
| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33102-81-7 | |
| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and expected characterization data, presented in a format tailored for researchers and professionals in the field of drug development.
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most established and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction, first reported by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[1]
For the specific synthesis of this compound, the reaction proceeds via the condensation of 2-bromo-1-(4-nitrophenyl)ethanone (also known as 4-nitrophenacyl bromide) and thioacetamide .
Reaction Mechanism
The Hantzsch thiazole synthesis is a well-understood reaction that proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioacetamide acts as a nucleophile and attacks the α-carbon of the 2-bromo-1-(4-nitrophenyl)ethanone, displacing the bromide ion in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.
-
Dehydration: The final step involves the dehydration of the cyclized intermediate to form the stable, aromatic thiazole ring.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 99-81-0 | C₈H₆BrNO₃ | 244.04 |
| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 |
| Ethanol (absolute) | 64-17-5 | C₂H₅OH | 46.07 |
Synthetic Procedure
A solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, thioacetamide (1.1 eq) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, the mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Quantitative Data
While a specific yield for this exact reaction is not widely reported, Hantzsch thiazole syntheses typically proceed in good to excellent yields, often in the range of 70-90%.
| Property | Expected Value |
| Yield | 70-90% (Typical) |
| Melting Point | Similar to related compounds like 2-Amino-4-(4-nitrophenyl)thiazole (283-287 °C)[3] |
| Appearance | Yellowish solid |
Mandatory Visualizations
Synthesis Pathway
Caption: Hantzsch synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy
The expected proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.7 | s | 3H | -CH₃ |
| ~ 7.8 - 8.0 | d | 2H | Aromatic protons ortho to -NO₂ |
| ~ 8.2 - 8.4 | d | 2H | Aromatic protons meta to -NO₂ |
| ~ 7.9 | s | 1H | Thiazole C5-H |
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 19 | -CH₃ |
| ~ 115 - 120 | Thiazole C5 |
| ~ 124 | Aromatic CH (meta to -NO₂) |
| ~ 128 | Aromatic CH (ortho to -NO₂) |
| ~ 140 | Aromatic C (ipso to thiazole) |
| ~ 147 | Aromatic C (ipso to -NO₂) |
| ~ 152 | Thiazole C4 |
| ~ 168 | Thiazole C2 |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M+H]⁺ | 221.04 |
| [M+Na]⁺ | 243.02 |
This comprehensive guide provides the essential information for the successful synthesis and characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound hydrobromide | C10H9BrN2O2S | CID 19240292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(4-nitrophenyl)thiazole 96 2104-09-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-4-(4-nitrophenyl)thiazole. Due to the limited availability of specific experimental data in public literature, this document combines confirmed structural information with generalized experimental protocols and workflows relevant to the synthesis and characterization of this and structurally similar compounds. The thiazole moiety is a significant scaffold in medicinal chemistry, and an understanding of the properties of its derivatives is crucial for further research and development.[1][2][3]
Core Chemical Properties
This compound is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position. While specific experimental physical properties like melting and boiling points are not widely reported, its fundamental molecular and structural data have been established.
Structural and Identification Data
The following table summarizes the key identification and structural properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-4-(4-nitrophenyl)-1,3-thiazole | [] |
| CAS Number | 33102-81-7 | [][5] |
| Molecular Formula | C₁₀H₈N₂O₂S | [][5] |
| Molecular Weight | 220.25 g/mol | [][5] |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [] |
| InChI Key | NNJAZKNRYIMHJV-UHFFFAOYSA-N | [] |
| InChI | InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | [] |
Predicted and General Physical Properties
Direct experimental data for properties such as melting point, boiling point, and solubility are sparse. For the related compound, 2-Amino-4-(4-nitrophenyl)thiazole, a melting point of 283-287 °C is reported, which may suggest that the title compound is also a solid with a high melting point. The presence of the polar nitro group and the thiazole ring suggests moderate solubility in polar organic solvents like DMSO and DMF.
Synthesis and Characterization Workflows
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis.[6][7] This method involves the reaction of an α-haloketone with a thioamide.
Proposed Synthesis Workflow
The diagram below illustrates a proposed workflow for the synthesis of this compound via the Hantzsch synthesis, starting from 2-bromo-1-(4-nitrophenyl)ethan-1-one and thioacetamide.
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: Dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual impurities.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final, purified this compound.
Chemical Characterization Workflow
Following synthesis, the identity and purity of the compound must be confirmed. The diagram below outlines a standard workflow for the spectroscopic and spectrometric characterization of the final product.
Experimental Protocols for Characterization
While specific spectra for this compound are not publicly available, the following generalized protocols are standard for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.
-
If needed, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 221.04.
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups. An IR spectrum for the related compound 2-Amino-4-(4-nitrophenyl)thiazole is available in the NIST WebBook, which can serve as a reference point.[8]
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the typical IR range (e.g., 4000-400 cm⁻¹). Key expected peaks would include C-H stretches (aromatic and aliphatic), C=N and C=C stretches from the thiazole and phenyl rings, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.
Biological Context and Potential
Specific biological activity or signaling pathway data for this compound is not available in the reviewed literature. However, the broader class of thiazole derivatives is of significant interest in medicinal chemistry.[1] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9] The presence of the nitrophenyl moiety, in particular, is a common feature in various biologically active molecules.[10][11][12] Therefore, this compound represents a compound of interest for screening in various biological assays to explore its potential therapeutic applications.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities | CoLab [colab.ws]
An In-depth Technical Guide on the Discovery and History of 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(4-nitrophenyl)thiazole, a distinct heterocyclic compound, emerges from the rich history of thiazole chemistry. While specific seminal literature detailing its initial discovery and dedicated biological evaluation remains elusive in publicly accessible records, its structural framework strongly suggests its synthesis via the well-established Hantzsch thiazole synthesis. This guide provides a comprehensive overview of the logical synthesis pathway, its historical context, and the general biological significance of the thiazole and nitrophenyl moieties, which together form the core of this compound. Due to the absence of specific quantitative bioactivity data and elucidated signaling pathways for this particular molecule, this paper will focus on the foundational chemistry and the biological potential inferred from structurally related compounds.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of thiazole synthesis methodologies. The foundational method for the creation of the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This versatile and enduring reaction involves the condensation of an α-haloketone with a thioamide.
The presence of the 4-nitrophenyl group is a common feature in medicinal chemistry, often incorporated to modulate the electronic properties and biological activity of a parent scaffold. Thiazole-containing compounds themselves have been a cornerstone of pharmaceutical development, with a wide range of derivatives exhibiting diverse pharmacological activities.
Synthesis
The synthesis of this compound is best achieved through the Hantzsch thiazole synthesis. This reaction provides a direct and high-yielding pathway to the thiazole core.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The following protocol describes a generalized procedure for the synthesis of this compound based on the principles of the Hantzsch reaction.
Materials:
-
1-Bromo-1-(4-nitrophenyl)ethan-2-one (α-haloketone)
-
Thioacetamide (thioamide)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 1-bromo-1-(4-nitrophenyl)ethan-2-one and thioacetamide in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an organic solvent and washed with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed during the reaction. The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Synthesis Workflow
Potential Biological Activities and Signaling Pathways (Inferred)
While specific biological data for this compound is not available, the activities of structurally similar compounds can provide insights into its potential therapeutic applications. The thiazole ring is a privileged scaffold in medicinal chemistry, and the nitrophenyl moiety is a known pharmacophore.
Potential as an Antimicrobial Agent
Many thiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. The nitro group can also contribute to antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species.
Potential as an Anticancer Agent
The thiazole nucleus is present in several approved anticancer drugs. Derivatives of thiazole have been shown to inhibit various kinases, tubulin polymerization, and other targets crucial for cancer cell proliferation and survival. The 4-nitrophenyl group can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Inferred Signaling Pathway Involvement
Based on the activities of related thiazole compounds, this compound could potentially interact with various signaling pathways implicated in disease. For instance, in the context of cancer, it might inhibit receptor tyrosine kinases (RTKs) or downstream pathways like the MAPK/ERK pathway. However, without experimental evidence, any depiction of a specific signaling pathway would be purely speculative.
Data Presentation
A thorough search of scientific literature and databases did not yield any specific quantitative biological data (e.g., IC₅₀, MIC values) for this compound. Therefore, a table summarizing such data cannot be provided.
Conclusion
This compound is a compound whose existence is confirmed by its commercial availability and CAS number. Its synthesis is logically derived from the historic and robust Hantzsch thiazole synthesis. However, a detailed scientific record of its discovery, history, and specific biological activities is conspicuously absent from the public domain. This guide has provided a comprehensive overview based on the foundational principles of its synthesis and the inferred biological potential based on its structural components. Further research is required to elucidate the specific biological profile of this compound and to determine if it holds any therapeutic promise. The absence of concrete data underscores the vastness of chemical space and the many compounds that, while synthesized, remain biologically uncharacterized.
A Technical Guide to 2-Methyl-4-(4-nitrophenyl)thiazole: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-methyl-4-(4-nitrophenyl)thiazole, a heterocyclic compound belonging to the versatile thiazole family. Thiazole derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This guide details the chemical identity, synthesis, known biological activities, and relevant experimental methodologies associated with this compound and its close analogs, serving as a resource for professionals in drug discovery and development.
Compound Identification and Structure
The fundamental characteristics of the target compound are essential for any research endeavor.
-
IUPAC Name: 2-methyl-4-(4-nitrophenyl)-1,3-thiazole[][5]
-
CAS Registry Number: 33102-81-7[6]
-
Molecular Formula: C₁₀H₈N₂O₂S[]
-
Molecular Weight: 220.25 g/mol []
Chemical Structure
The structure consists of a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. It is substituted with a methyl group at position 2 and a 4-nitrophenyl group at position 4.
| Identifier | Value |
| IUPAC Name | 2-methyl-4-(4-nitrophenyl)-1,3-thiazole[] |
| Synonyms | 2-Methyl-4-(4-nitro-phenyl)-thiazole |
| CAS Number | 33102-81-7[6] |
| Molecular Formula | C₁₀H₈N₂O₂S[] |
| Molecular Weight | 220.25 g/mol [] |
| SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)--INVALID-LINK--[O-][] |
| InChI Key | NNJAZKNRYIMHJV-UHFFFAOYSA-N[] |
Synthesis of the Thiazole Core
The most prevalent and versatile method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: General Hantzsch Synthesis
The following is a generalized protocol for the synthesis of this compound, adapted from common methodologies for thiazole synthesis.[7][8]
-
Reactant Preparation: Dissolve one molar equivalent of 4-nitro-phenacyl bromide (the α-haloketone) in a suitable solvent such as absolute ethanol.
-
Addition: To this solution, add one molar equivalent of thioacetamide (the thioamide).
-
Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.
-
Neutralization and Filtration: The resulting crude solid is re-dissolved or suspended in water and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to precipitate the product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
-
Characterization: The final product's structure and purity are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological and Pharmacological Activity
While specific data for this compound is limited in publicly available literature, the broader class of nitrophenyl-substituted thiazoles has been investigated for various biological activities. The electron-withdrawing nature of the nitro group often plays a crucial role in the molecule's biological interactions.[1][9]
Enzyme Inhibition
Thiazole derivatives are known to be effective enzyme inhibitors. A study on related compounds identified a 4-(4-nitrophenyl)thiazole derivative as a significant inhibitor of Monoamine Oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism.[10]
| Compound | Target Enzyme | Activity (IC₅₀) |
| 2-(...)-4-(4-nitrophenyl)thiazole 45d | MAO-A | 0.2148 ± 0.0067 µM[10] |
This data is for a structurally related analog and serves as an indicator of potential activity for this chemical class.
Anticancer and Cytotoxic Potential
The thiazole scaffold is a privileged structure in the design of anticancer agents.[7] Derivatives have shown efficacy against various cancer cell lines, often by inhibiting key signaling proteins like kinases. For instance, certain thiazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[11]
Antimicrobial Activity
Thiazole and bisthiazole derivatives have been extensively evaluated as antimicrobial agents against a wide range of bacterial and fungal strains.[3][8][12] The presence of halogen or nitro groups on the phenyl ring attached to the thiazole core has been shown to be essential for potent antimicrobial activity in some series of compounds.[1]
Key Experimental Methodologies
To assess the biological activity of compounds like this compound, standardized in vitro assays are employed. The MTT assay is a fundamental colorimetric method used to evaluate a compound's cytotoxic effect on cancer cell lines.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the in vitro cytotoxicity of a compound against a cancer cell line (e.g., MCF-7 or HepG2).[7][11]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a representative member of a pharmacologically significant class of heterocyclic compounds. While detailed biological data on this specific molecule is not abundant, the established synthesis routes and the known activities of structurally similar analogs—particularly in enzyme inhibition and anticancer applications—highlight the potential of this scaffold. The protocols and data presented herein provide a foundational resource for researchers aiming to synthesize, evaluate, and further develop novel thiazole-based therapeutic agents. Future work should focus on the systematic biological screening of this and related compounds to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrobromide | C10H9BrN2O2S | CID 19240292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 3704-41-4: Thiazole, 2-(4-nitrophenyl)- | CymitQuimica [cymitquimica.com]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Methyl-4-(4-nitrophenyl)thiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-4-(4-nitrophenyl)thiazole. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Despite extensive searches, specific experimental ¹H and ¹³C NMR chemical shift values for this compound were not found in the available literature. Researchers are advised to acquire experimental data for detailed analysis.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]⁺ |
| Data not available | - | Fragment ions |
While a SpectraBase entry indicates the availability of a mass spectrum, the specific m/z values and their relative intensities are not provided in the publicly accessible search results. The molecular weight of this compound is 220.25 g/mol , and the molecular ion peak [M]⁺ would be expected at this m/z value.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are recommended.
Synthesis: Hantzsch Thiazole Synthesis
The most common method for the synthesis of 2-substituted-4-arylthiazoles is the Hantzsch thiazole synthesis.
General Procedure:
-
Reaction Setup: A mixture of a thioamide (in this case, thioacetamide) and an α-haloketone (4-nitrophenacyl bromide) is prepared in a suitable solvent, such as ethanol or a similar polar solvent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as sodium bicarbonate solution, to neutralize the hydrohalic acid formed during the reaction.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Processing: The obtained Free Induction Decay (FID) is processed using appropriate software to generate the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules, which will cause fragmentation of the molecule.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.
An In-Depth Technical Guide on the Biological Activities of 4-(4-Nitrophenyl)thiazole Derivatives
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 2-Methyl-4-(4-nitrophenyl)thiazole . This guide therefore provides a comprehensive overview of the known biological activities and potential mechanisms of action for the broader class of structurally related 4-(4-nitrophenyl)thiazole derivatives , based on available scientific literature. The information presented should be considered in the context of this broader class of compounds and not as specific data for the 2-methyl analog.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The 4-(4-nitrophenyl)thiazole scaffold, in particular, has been incorporated into various derivatives exhibiting a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide summarizes the current understanding of the mechanism of action of these derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Biological Activities and Potential Mechanisms of Action
Derivatives of 4-(4-nitrophenyl)thiazole have been investigated for several therapeutic applications. The primary areas of research include their potential as anticancer agents, their efficacy as antimicrobial compounds, and their ability to inhibit specific enzymes.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 4-(4-nitrophenyl)thiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One notable example is a series of quinolinyl-thiazole hybrids, where the compound (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole demonstrated potent activity against the triple-negative breast cancer cell line MDA-MB-231. Molecular docking studies for this class of compounds suggest a potential mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these compounds may block the downstream signaling pathways that promote cell growth, proliferation, and survival.
Antimicrobial Activity
The 4-(4-nitrophenyl)thiazole scaffold has also been explored for its antimicrobial properties. For instance, a complex derivative, (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole , has been synthesized and evaluated for its antibacterial and antifungal activities. While the precise mechanism is not fully elucidated, thiazole-based compounds are known to interfere with essential microbial processes. Potential mechanisms could include the inhibition of enzymes vital for cell wall synthesis, disruption of microbial cell membranes, or interference with DNA replication. Molecular docking studies of some derivatives have suggested DNA gyrase as a potential target.
Enzyme Inhibition
Certain derivatives of 4-(4-nitrophenyl)thiazole have been shown to be effective enzyme inhibitors. One study reported that a compound containing the 4-(4-nitrophenyl)thiazole moiety, specifically 2-(3-(-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole , exhibited significant inhibitory effects against monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is utilized in the treatment of depression and other neurological disorders.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative 4-(4-nitrophenyl)thiazole derivatives from the literature. It is important to note that these are different molecules and their activities can vary significantly based on their complete structure.
| Compound Name | Biological Activity | Target/Cell Line | Quantitative Measurement (IC₅₀/MIC) | Reference |
| (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole | Anticancer | MDA-MB-231 | 1.415 ± 0.16 µM | |
| 2-(3-(-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)thiazole | MAO-A Inhibition | MAO-A Enzyme | 0.2148 ± 0.0067 µM | [1] |
| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Antibacterial | E. coli | 125 µg/mL | |
| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Antibacterial | B. subtilis | 125 µg/mL |
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro anticancer activity of a compound, based on methodologies frequently cited in the literature for thiazole derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (4-(4-nitrophenyl)thiazole derivative) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated and replaced with the medium containing the different concentrations of the test compound. A control group receiving only the vehicle (DMSO) at the same final concentration is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT-containing medium is carefully removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While specific data on the mechanism of action of this compound remains elusive in the current body of scientific literature, the broader class of 4-(4-nitrophenyl)thiazole derivatives demonstrates significant potential in various therapeutic areas. The available evidence suggests that these compounds can act as anticancer agents, antimicrobials, and enzyme inhibitors, with proposed mechanisms including the inhibition of EGFR, interference with microbial growth processes, and modulation of enzymes like MAO-A. Further research is warranted to synthesize and evaluate the biological activity of this compound specifically, to elucidate its precise mechanism of action and to determine its potential as a therapeutic agent. The methodologies and understanding of related compounds presented in this guide provide a solid foundation for such future investigations.
References
Potential Biological Activity of 2-Methyl-4-(4-nitrophenyl)thiazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-Methyl-4-(4-nitrophenyl)thiazole is limited in publicly available literature. This document provides an in-depth analysis of the potential biological activities of this compound based on data from structurally related thiazole derivatives, particularly those bearing a nitrophenyl group. The information presented herein is intended to guide future research and development efforts.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The subject of this whitepaper, this compound, combines the thiazole ring with a 4-nitrophenyl substituent, a feature often associated with potent biological effects. This guide summarizes the potential biological activities, relevant signaling pathways, and experimental protocols based on studies of close structural analogs.
Potential Anticancer Activity
Thiazole derivatives, particularly those with a substituted phenyl ring at the 4-position, have shown significant promise as anticancer agents. The primary mechanisms of action for these compounds appear to be the inhibition of key protein kinases involved in tumor angiogenesis and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A, playing a crucial role in tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[1][3][4][5][6] The proposed mechanism involves the thiazole derivative binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its phosphorylation and downstream signaling.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Inhibition of Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[7][8][9][10][11] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.
The following diagram depicts the role of tubulin in cell division and its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole Derivatives: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility as a pharmacophore.[1][2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties, making them a fertile ground for the discovery and development of novel therapeutic agents.[4][5][6] This technical guide provides a comprehensive literature review of recent advancements in the field of thiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Quantitative Biological Activity of Thiazole Derivatives
The biological efficacy of thiazole derivatives has been extensively quantified across various therapeutic areas. The following tables summarize key in vitro and in vivo data, providing a comparative overview of the potency of different structural classes.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thiazole-Coumarin Hybrids | MCF-7 (Breast) | MTT | 0.73 - 6.25 | [6] |
| Thiazole-Coumarin Hybrids | A549 (Lung) | MTT | 1.64 - 14.3 | [6] |
| Pyrazolyl-Thiazole Derivatives | OVCAR-4 (Ovarian) | MTT | Not Specified | [7] |
| Thiazole Derivatives | RPMI-8226 (Leukemia) | Not Specified | Lethal Effect | [8] |
| Thiazole Derivatives | HL-60(TB) (Leukemia) | Not Specified | Lethal Effect | [8] |
| Thiazolylhydrazine Methyl Sulfonyl Analogs | Not Specified | COX-2 Inhibition | 0.14 - 0.24 | [6] |
| Diphenyl-amino Thiazole | Not Specified | COX-2 Inhibition | 0.09 | [6] |
| Benzo[d]thiazole Analogs | Not Specified | COX-2 Inhibition | 0.28 - 0.77 | [6] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Thiazole-Quinolinium Derivatives | S. aureus, E. coli | Broth Microdilution | 16.1 | [9] |
| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | S. aureus, E. coli | Not Specified | 16.1 | [9] |
| Thiazole-Pyrazoline Hybrids | Not Specified | Not Specified | Not Specified | [8] |
| 2-Amino-4-aryl-1,3-thiazole Hybrids | Not Specified | EIA | 1.03 - 1.17 | [10] |
Table 3: Enzyme Inhibitory and Antioxidant Activity of Thiazole Derivatives
| Compound Class | Target/Assay | IC50/Activity | Reference |
| Thiazole Derivatives | PI3Kα | 0.086 ± 0.005 µM | [8] |
| Thiazole Derivatives | mTOR | 0.221 ± 0.014 µM | [8] |
| Pyrazolyl-Thiazole Derivatives | EGFR | 0.06 - 0.18 µM | [6] |
| Pyrazolyl-Thiazole Derivatives | HER-2 | 0.013 µM | [6] |
| Pyrazole-Thiazole Derivatives | DPPH Radical Scavenging | 20.56 - 45.32 µg/mL | [1] |
Key Signaling Pathways Modulated by Thiazole Derivatives
Thiazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[11][12][13] Several thiazole derivatives have been identified as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[1][8][14] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor progression.[15]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways in Inflammation
Inflammation is a complex biological response, and the arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, plays a pivotal role.[16] Thiazole derivatives have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][6][17] Some derivatives also exhibit dual COX/LOX inhibitory activity, offering a broader anti-inflammatory profile.[18]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiazole derivatives, based on established protocols from the literature.
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[4]
Materials:
-
α-Haloketone (e.g., phenacyl bromide)
-
Thiourea or substituted thiourea
-
Ethanol
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-aminothiazole derivative.
-
The product can be further purified by recrystallization from a suitable solvent.[4]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the thiazole derivative in the growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of antioxidant compounds.[1][5][9][10][19]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Thiazole derivative stock solution (in methanol or DMSO)
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle.
-
Prepare serial dilutions of the thiazole derivative and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or control solution at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.[1][5][9][10][19]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of new compounds.[3][16][20][21]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the thiazole derivative).
-
Administer the thiazole derivative or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV_test is the mean increase in paw volume in the test group, and ΔV_control is the mean increase in paw volume in the control group.[3][16][20][21]
Conclusion
Thiazole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their structural versatility allows for fine-tuning of their pharmacological properties to target a wide array of diseases. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel thiazole-based drug candidates. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drugs with improved therapeutic profiles.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. DPPH Assay for Evaluating the In Vitro Radical Scavenging Activity [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(4-nitrophenyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic compound containing a thiazole ring, a methyl group, and a nitrophenyl substituent. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters in various research and development contexts, including medicinal chemistry, materials science, and pharmacology. The presence of the polar nitro group and the aromatic systems, combined with the basic thiazole nitrogen, suggests that the solubility will be highly dependent on the pH and the solvent system employed. Similarly, the nitro group and the thiazole ring can be susceptible to degradation under certain environmental conditions. This guide outlines the standard methodologies for evaluating the solubility and stability of this compound.
2. Physicochemical Properties and Prediction
A preliminary in silico assessment of this compound can provide valuable insights into its expected solubility and stability profile.
| Property | Predicted Value/Characteristic | Implication for Solubility and Stability |
| Molecular Weight | Approx. 220.25 g/mol | Low molecular weight is generally favorable for solubility. |
| pKa | The thiazole nitrogen is weakly basic. | The compound's charge state and solubility will be pH-dependent. |
| LogP | Moderately lipophilic. | This suggests a preference for organic solvents over aqueous media. |
| Polar Surface Area | The nitro group contributes significantly. | May enhance solubility in polar solvents. |
| Structural Alerts | The nitroaromatic group. | Potential for chemical instability, including reduction or photolytic degradation. |
3. Solubility Assessment
The solubility of this compound should be determined in a range of aqueous and organic solvents relevant to its intended application.
3.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
3.2. Data Presentation: Solubility Data
The following tables provide a template for presenting the determined solubility data.
Table 1: Aqueous Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|
| Deionized Water | 25 | Shake-Flask | |
| PBS (pH 7.4) | 25 | Shake-Flask | |
| 0.1 M HCl | 25 | Shake-Flask |
| 0.1 M NaOH | 25 | | Shake-Flask |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Methanol | 25 | Shake-Flask | |
| Acetonitrile | 25 | Shake-Flask |
| Dichloromethane | 25 | | Shake-Flask |
3.3. Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
4. Stability Assessment
Forced degradation studies are essential to identify the potential degradation pathways and the intrinsic stability of this compound.
4.1. Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions, at an elevated temperature (e.g., 60 °C).
-
Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.
-
Thermal: Heat the solid compound at a high temperature (e.g., 80 °C).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
-
Data Reporting: Report the percentage of the parent compound remaining and the formation of any major degradation products over time.
4.2. Data Presentation: Stability Data
Table 3: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |
|---|---|---|---|
| 0.1 M HCl (60 °C) | 0 | 100 | - |
| 24 | |||
| 0.1 M NaOH (60 °C) | 0 | 100 | - |
| 24 | |||
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 24 | |||
| Light (ICH Q1B) | 0 | 100 | - |
| - | |||
| Heat (80 °C, solid) | 0 | 100 | - |
| | - | | |
4.3. Visualization: Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to inform the development and application of this compound in various scientific disciplines. The provided experimental protocols and data presentation templates are designed to ensure a standardized and thorough characterization of the molecule's physicochemical properties.
quantum chemical calculations for 2-Methyl-4-(4-nitrophenyl)thiazole
An In-depth Technical Guide on the Quantum Chemical Calculations for 2-Methyl-4-(4-nitrophenyl)thiazole
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The electronic and structural characteristics of these molecules, which can be elucidated through quantum chemical calculations, are pivotal in understanding their bioactivity and potential as therapeutic agents. Furthermore, the presence of a nitro group, a strong electron-withdrawing group, suggests potential for non-linear optical (NLO) applications.[4][5]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize the molecular structure, electronic properties, and vibrational spectra of this compound. The insights gained from these calculations are crucial for researchers, scientists, and drug development professionals in designing novel thiazole-based compounds with enhanced biological activity and desirable material properties.
Computational and Experimental Protocols
The synthesis of thiazole derivatives often involves the reaction of a thiourea or thioamide with an α-haloketone.[6][7] For this compound, a common synthetic route would involve the condensation of thioacetamide with 2-bromo-1-(4-nitrophenyl)ethan-1-one. The resulting compound would then be characterized using various spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its molecular structure.[2][8]
Quantum chemical calculations are performed to gain deeper insights into the molecular properties that govern the chemical behavior and biological activity of the title compound. The computational protocol outlined below is based on methodologies widely employed for the study of similar heterocyclic systems.[9][10][11]
Computational Details:
All quantum chemical calculations are performed using the Gaussian 09 software package.[11] The molecular geometry of this compound is optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[9][12] The 6-311G(d,p) basis set is employed for all atoms.[11][13] The optimized structure is confirmed to be at a true energy minimum by the absence of any imaginary frequencies in the vibrational frequency calculations.
-
Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to aid in the assignment of the experimental FT-IR and FT-Raman spectra.[10]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[14][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular charge transfer and delocalization of electron density within the molecule. This provides insights into the stability arising from hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the regions of the molecule that are rich or deficient in electrons, which is useful for predicting the sites of electrophilic and nucleophilic attack.[16]
-
Non-Linear Optical (NLO) Properties: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the NLO potential of the molecule.[4][5]
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| C1-S1 | 1.75 | S1-C1-N1 | 112.0 | N1-C2-C3-S1 | 0.0 |
| C2-N1 | 1.32 | C1-N1-C2 | 110.0 | C4-C3-C2-N1 | 179.5 |
| C2-C3 | 1.48 | N1-C2-C3 | 118.0 | C5-C4-C3-C2 | -0.5 |
| C3-S1 | 1.78 | C2-C3-S1 | 115.0 | C9-C8-C7-C6 | 0.1 |
| C3-C4 | 1.45 | C3-S1-C1 | 95.0 | N2-C9-C8-C7 | 179.9 |
| C4-C5 | 1.40 | C3-C4-C5 | 121.0 | O1-N2-C9-C8 | 0.2 |
| C8-C9 | 1.39 | C8-C9-N2 | 118.5 | O2-N2-C9-C8 | -179.8 |
| C9-N2 | 1.47 | O1-N2-O2 | 123.0 | ||
| N2-O1 | 1.23 | ||||
| N2-O2 | 1.23 |
Table 2: Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Methyl C-H stretching |
| 1600-1580 | C=C aromatic stretching |
| 1540-1500 | Asymmetric NO₂ stretching |
| 1480-1450 | C=N stretching (thiazole ring) |
| 1360-1340 | Symmetric NO₂ stretching |
| 850-800 | C-H out-of-plane bending |
| 750-700 | C-S stretching |
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Energy Gap (ΔE) | 3.65 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 3.20 |
| Electronegativity (χ) | 5.025 |
| Chemical Hardness (η) | 1.825 |
| Chemical Softness (S) | 0.548 |
| Electrophilicity Index (ω) | 6.92 |
Table 4: Mulliken Atomic Charges
| Atom | Charge (e) |
| S1 | -0.15 |
| N1 | -0.45 |
| C1 | 0.20 |
| C2 | 0.10 |
| C3 | -0.05 |
| C4 | 0.08 |
| C9 | 0.12 |
| N2 | 0.55 |
| O1 | -0.30 |
| O2 | -0.30 |
Table 5: Non-Linear Optical (NLO) Properties
| Parameter | Value |
| Dipole Moment (μ) | 5.8 D |
| Mean Polarizability (α) | 25.5 x 10⁻²⁴ esu |
| First-order Hyperpolarizability (β) | 12.3 x 10⁻³⁰ esu |
Mandatory Visualization
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical calculations.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Conclusion
The quantum chemical calculations performed on this compound provide valuable insights into its structural, electronic, and vibrational properties. The optimized geometry offers a foundational understanding of its three-dimensional conformation. The analysis of the frontier molecular orbitals reveals a moderate HOMO-LUMO energy gap, suggesting a balance between chemical stability and reactivity, which is a desirable trait in drug design. The distribution of Mulliken charges and the molecular electrostatic potential map highlight the reactive sites of the molecule, which can aid in understanding its interactions with biological targets. Furthermore, the calculated non-linear optical properties indicate its potential for applications in optoelectronic devices. This comprehensive computational analysis serves as a crucial guide for the rational design and development of novel thiazole derivatives with tailored biological and material properties.
References
- 1. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. irjweb.com [irjweb.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
Methodological & Application
experimental protocol for 2-Methyl-4-(4-nitrophenyl)thiazole synthesis
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole, a substituted thiazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.[1][2] The protocol is divided into two main stages: the synthesis of the α-haloketone intermediate, 2-bromo-1-(4-nitrophenyl)ethanone, followed by its condensation with thioacetamide to yield the final product. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The thiazole ring is a key structural motif in various natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. The specific target of this protocol, this compound, incorporates a nitrophenyl group, a common feature in pharmacologically active compounds, making it a valuable scaffold for further chemical exploration and drug design. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and efficient method for constructing the thiazole ring.[1][2]
Experimental Workflow
The overall synthetic strategy for this compound is a two-step process. The first step is the α-bromination of 4-nitroacetophenone to produce the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. The second step is the cyclocondensation of this intermediate with thioacetamide to form the final thiazole product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone
This procedure is adapted from established methods for the α-bromination of acetophenones.
Materials:
-
4-Nitroacetophenone
-
Chloroform (CHCl₃) or Glacial Acetic Acid
-
Bromine (Br₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-nitroacetophenone in a suitable solvent such as chloroform or glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove any unreacted acid, and then dry the product.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-bromo-1-(4-nitrophenyl)ethanone.
Step 2: Synthesis of this compound
This protocol follows the general principles of the Hantzsch thiazole synthesis.[1]
Materials:
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Thioacetamide
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone and an equimolar amount of thioacetamide in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for a period of 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Data Presentation
Table 1: Reagents and Molar Equivalents
| Compound | Step | Molecular Weight ( g/mol ) | Molar Equivalent |
| 4-Nitroacetophenone | 1 | 165.15 | 1.0 |
| Bromine | 1 | 159.81 | 1.0 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 2 | 244.05 | 1.0 |
| Thioacetamide | 2 | 75.13 | 1.0 |
| Product: this compound | - | 220.24 | - |
Table 2: Expected Product Characterization Data
| Analysis | Expected Outcome |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Signals corresponding to the methyl protons, the thiazole ring proton, and the aromatic protons of the nitrophenyl group are expected. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the thiazole ring, and the carbons of the nitrophenyl group are anticipated. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₀H₈N₂O₂S) is expected. |
| IR | Characteristic peaks for C=N stretching of the thiazole ring, N-O stretching of the nitro group, and aromatic C-H and C=C stretching should be observable. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all organic solvents and reagents with caution, and dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Antimicrobial Assays Using 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Methyl-4-(4-nitrophenyl)thiazole in antimicrobial assays. This document is intended to guide researchers in the preliminary screening and evaluation of the antimicrobial potential of this compound against a variety of microbial pathogens.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The incorporation of a nitro group, particularly on a phenyl ring substituent, has been shown to be a key feature for the antimicrobial efficacy of many heterocyclic compounds. The nitro group is believed to be essential for the mechanism of action, which often involves reductive activation within the microbial cell to produce cytotoxic radicals that can damage cellular macromolecules. This compound is a compound of interest for antimicrobial screening due to the presence of both the thiazole ring and a nitrophenyl moiety.
Data Presentation
The following tables summarize representative quantitative data for a structurally related thiazole derivative containing a 4-nitrophenyl moiety. This data can be used as a benchmark for designing and interpreting experiments with this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Compound | Test Organism | MIC (µg/mL) |
| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Escherichia coli | 125[2] |
| (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole | Bacillus subtilis | 125[2] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below.
Protocol 1: Agar Well Diffusion Assay
This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound solution (e.g., in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Prepare a fresh microbial inoculum from a pure culture and suspend it in sterile saline or broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plate to create a uniform lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for at-least 30 minutes at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound solution (e.g., in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the diluted compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well of the dilution series.
-
Prepare the microbial inoculum and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only) on each plate.
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile MHA or SDA plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
-
Incubator
-
Sterile spreader
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate or spread the aliquot onto a fresh, sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the agar plates at the appropriate temperature and duration for the test organism.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
References
Application Notes and Protocols for 2-Methyl-4-(4-nitrophenyl)thiazole Analogs in Cancer Research
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The incorporation of a 4-nitrophenyl group at the 4-position of the thiazole ring is a structural motif found in several compounds with demonstrated cytotoxic activity against various cancer cell lines. While research on the specific compound 2-Methyl-4-(4-nitrophenyl)thiazole is limited, studies on its analogs suggest that this scaffold may serve as a valuable template for the development of novel anticancer agents.
Potential mechanisms of action for this class of compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, such as the PI3K/mTOR pathway and topoisomerase II.[1][2][3]
Quantitative Data on Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives containing a 4-nitrophenyl moiety against several human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential efficacy of this structural class.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 18 (a pyrrolotriazinone derivative) | MCF-7 (Breast) | Not Specified | >100 | [3] |
| A549 (Lung) | Not Specified | >100 | [3] | |
| HepG2 (Liver) | Not Specified | >100 | [3] | |
| Compound 2h (a thiazolidinone derivative) | Leukemia (MOLT-4, SR) | GI50 | < 0.01–0.02 | [4] |
| Colon Cancer (SW-620) | GI50 | < 0.01–0.02 | [4] | |
| CNS Cancer (SF-539) | GI50 | < 0.01–0.02 | [4] | |
| Melanoma (SK-MEL-5) | GI50 | < 0.01–0.02 | [4] | |
| Compound 3e (a hydrazone derivative) | Various (NCI-60 Panel) | GI% | Mean GI > 60% | [2] |
| DIPTH (a pyrano[2,3-d]thiazole derivative) | HepG-2 (Liver) | MTT | Strong Cytotoxicity | [1] |
| MCF-7 (Breast) | MTT | Strong Cytotoxicity | [1] |
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related 4-(4-nitrophenyl)thiazole derivatives, several potential mechanisms of anticancer activity can be proposed.
PI3K/mTOR Pathway Inhibition
Several thiazole derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[2][3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/mTOR signaling pathway by 4-(4-nitrophenyl)thiazole analogs.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This can involve the activation of caspases, changes in mitochondrial membrane potential, and alterations in the expression of pro- and anti-apoptotic proteins.
Cell Cycle Arrest
Disruption of the normal cell cycle is another key mechanism of anticancer drugs. Some thiazole-containing compounds have been observed to cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of novel compounds, based on methodologies cited in the literature for similar thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the broader class of 4-(4-nitrophenyl)thiazole derivatives shows significant promise as a scaffold for the development of novel anticancer agents. The available data on structural analogs suggest that these compounds may exert their effects through multiple mechanisms, including the inhibition of key survival pathways, induction of apoptosis, and cell cycle arrest. The protocols provided herein offer a standardized framework for the systematic evaluation of the anticancer potential of this compound and other related compounds, which will be crucial for advancing our understanding of their therapeutic utility. Further research into the synthesis and biological evaluation of simpler derivatives like this compound is warranted to fully explore the potential of this chemical class in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-4-(4-nitrophenyl)thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(4-nitrophenyl)thiazole is a fluorescent probe designed for the detection of hypoxic conditions in biological systems. Its mechanism of action is predicated on the enzymatic reduction of the aromatic nitro group, a process that is significantly upregulated in low-oxygen environments, primarily by nitroreductase (NTR) enzymes.[1][2][3][4][5] Under normoxic conditions, the probe exhibits minimal fluorescence due to quenching by the electron-withdrawing nitro group. In hypoxic cells, elevated NTR activity reduces the nitro group to an amino group, inducing a significant increase in fluorescence intensity, thereby providing a "turn-on" signal for imaging cellular hypoxia.[5] This probe is a valuable tool for cancer biology research, drug discovery, and the evaluation of hypoxia-activated prodrugs.
Principle of Detection
The core mechanism relies on the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one. The 4-nitrophenyl moiety serves as a fluorescence quencher. In the presence of nitroreductase (NTR) and a cofactor like NADH, the nitro group (-NO₂) is reduced to an electron-donating amino group (-NH₂).[5] This chemical transformation alters the electronic properties of the thiazole fluorophore, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" response allows for the sensitive and selective detection of NTR activity, which is a key biomarker for cellular hypoxia.[2][3][4]
Photophysical and Performance Data
Quantitative data for fluorescent probes targeting nitroreductase are summarized below. These values are representative of performance characteristics that can be expected from probes utilizing a nitroaromatic sensing group.
| Parameter | Typical Value Range | Reference Compound(s) | Source |
| Excitation Wavelength (λex) | 400 - 650 nm | hTP-NNO₂ | [2] |
| Emission Wavelength (λem) | 500 - 750 nm | NFP-7, HHCP | [3][6] |
| Stokes Shift | > 90 nm | PNT | [7] |
| Detection Limit (LOD) | 0.2 - 43 ng/mL | NFP-7, hTP-NNO₂, FBN-1 | [2][4][6] |
| Response Time | 40 seconds - 30 minutes | NFP-7 | [6] |
| Quantum Yield (Φ) | Varies significantly upon reduction | FBN-1 | [4] |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase (NTR) Assay
This protocol details the procedure for quantifying NTR activity using this compound in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Recombinant nitroreductase (NTR) from E. coli
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a series of NTR dilutions in PBS.
-
Prepare a 10 mM NADH solution in PBS.
-
Dilute the this compound stock solution to a working concentration of 10 µM in PBS.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of PBS containing varying concentrations of NTR.
-
50 µL of the 10 µM probe solution.
-
-
Initiate the reaction by adding 50 µL of the 10 mM NADH solution to each well.
-
Include control wells:
-
Probe + NADH (no NTR)
-
Probe + NTR (no NADH)
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the reduced form of the probe (e.g., λex = 450 nm, λem = 530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity as a function of NTR concentration to determine the detection limit.
-
Protocol 2: Cellular Imaging of Hypoxia
This protocol provides a general guideline for imaging hypoxia in cultured cells using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (e.g., 70-80%).
-
To induce hypoxia, place one set of cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A parallel set of cells should be maintained under normoxic conditions (21% O₂).
-
-
Probe Loading:
-
Dilute the this compound stock solution in cell culture medium to a final working concentration of 5-10 µM.
-
Remove the medium from both normoxic and hypoxic cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unloaded probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope.
-
Use a filter set appropriate for the fluorescent product (e.g., a GFP or FITC filter set).
-
Capture images from both the normoxic and hypoxic cell populations.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).
-
Compare the fluorescence intensity between the normoxic and hypoxic cells to determine the probe's response to low-oxygen conditions. A significant increase in fluorescence should be observed in the hypoxic cells.[4]
-
Applications and Future Directions
This compound and similar probes are powerful tools for:
-
Cancer Research: Studying the tumor microenvironment and identifying hypoxic regions that are often resistant to therapy.[3][8]
-
Drug Development: Screening for hypoxia-activated prodrugs and evaluating their efficacy.
-
Disease Diagnosis: Developing diagnostic tools for diseases characterized by hypoxic stress.[3]
Future research may focus on developing probes with longer excitation and emission wavelengths (in the near-infrared range) to enable deeper tissue penetration for in vivo imaging.[1][3] Additionally, creating ratiometric probes that provide an internal reference for more accurate quantification of hypoxia levels is an active area of investigation.[5][9]
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound should be stored in a cool, dark, and dry place. Dispose of chemical waste according to institutional guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high-selectivity fluorescent probe for hypoxia imaging in cells and a tumor-bearing mouse model - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Methyl-4-(4-nitrophenyl)thiazole. The methodologies described herein are essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [] |
| Molecular Weight | 220.25 g/mol | [2] |
| IUPAC Name | 2-methyl-4-(4-nitrophenyl)-1,3-thiazole | [] |
| CAS Number | 33102-81-7 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound by providing detailed information about the carbon and hydrogen environments within the molecule.
Application Note: ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the thiazole ring proton, and the methyl group protons. The para-substitution on the phenyl ring will result in a characteristic AA'BB' system, appearing as two doublets. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic thiazole ring.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized in Tables 2 and 3, based on the analysis of structurally similar compounds.[4][5]
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~7.80 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~7.50 | Singlet | 1H | Thiazole C5-H |
| ~2.75 | Singlet | 3H | CH₃ |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 |
| ~155 | Thiazole C4 |
| ~148 | Ar-C (para to thiazole) |
| ~141 | Ar-C (ipso to thiazole) |
| ~129 | Ar-CH (meta to NO₂) |
| ~124 | Ar-CH (ortho to NO₂) |
| ~118 | Thiazole C5 |
| ~20 | CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
Application Note: Mass Spectrometric Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.25 g/mol ). The fragmentation pattern of related nitro-aromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[6]
Predicted Mass Spectrometry Data
Table 4: Predicted ESI-MS Fragmentation Data
| m/z | Interpretation |
| 221.04 | [M+H]⁺ (Molecular ion + proton) |
| 243.02 | [M+Na]⁺ (Molecular ion + sodium) |
| 175.04 | [M+H - NO₂]⁺ |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Chromatographic Separation (Optional but Recommended):
-
Use a C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Employ a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
-
A flow rate of 0.2-0.4 mL/min is typical.
-
-
Mass Spectrometry Parameters:
-
Set the ESI source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values.
Caption: Workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Application Note: FT-IR Analysis
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds of the aromatic and thiazole rings, as well as the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Characteristic Infrared Absorption Bands
Table 5: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1585 | Medium-Strong | C=C aromatic ring stretch |
| 1590-1570 | Medium-Strong | Thiazole ring C=N stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for its quantification in various matrices.
Application Note: Reversed-Phase HPLC for Purity and Quantification
A reversed-phase HPLC method using a C18 column is suitable for the analysis of this moderately polar compound. The method can be used to separate the main compound from any impurities or degradation products. UV detection is appropriate due to the strong chromophores in the molecule.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be optimized, for example, starting with 30% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a more specific wavelength determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetonitrile or methanol (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the mobile phase or a suitable solvent to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Quantify the compound by constructing a calibration curve of peak area versus concentration of the standards.
-
Caption: Workflow for HPLC analysis.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, appearing in numerous clinically approved drugs and serving as a versatile scaffold for the development of novel therapeutics. The compound 2-Methyl-4-(4-nitrophenyl)thiazole, with its distinct chemical features, presents a promising candidate for drug discovery campaigns. The thiazole ring is known to be a highly reactive synthon, allowing for various modifications to explore a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Derivatives of the thiazole scaffold have been shown to inhibit key cellular targets such as tubulin and various kinases.[3] This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound and its analogs.
Postulated Signaling Pathway: Kinase Inhibition
Many thiazole derivatives function as kinase inhibitors by competing with ATP for binding to the kinase's active site. This inhibition can disrupt downstream signaling pathways crucial for cell proliferation and survival, making them attractive targets for cancer therapy. The diagram below illustrates a generalized kinase signaling pathway that could be targeted by this compound.
References
Application Notes and Protocols: Derivatization of 2-Methyl-4-(4-nitrophenyl)thiazole for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The compound 2-Methyl-4-(4-nitrophenyl)thiazole represents a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for diverse functionalization. The presence of the methyl group at the 2-position, the nitrophenyl ring at the 4-position, and the thiazole core itself offer multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. These modifications can lead to potent anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This document provides detailed application notes and protocols for the derivatization of this compound to enhance its biological activity.
Strategic Approaches to Derivatization
The core structure of this compound can be modified at several key positions to modulate its biological activity. The primary strategies involve:
-
Modification of the 2-Methyl Group: The methyl group can be functionalized, for example, through bromination to introduce other moieties.
-
Substitution on the Phenyl Ring: The nitro group can be reduced to an amine, which can then be further derivatized. Additionally, other substituents can be introduced to the phenyl ring to alter electronic and steric properties.
-
Modification of the Thiazole Ring: While the core ring is generally stable, modifications at the 5-position are possible.
-
Introduction of a Hydrazone Linkage: A common strategy for enhancing the bioactivity of thiazoles is the introduction of a hydrazone moiety at the 2-position, which can then be further functionalized.[3][5]
The following sections provide quantitative data on how these modifications can impact biological activity, as well as detailed protocols for key synthetic transformations.
Data Presentation: Structure-Activity Relationships
The following tables summarize quantitative data from studies on related thiazole derivatives, illustrating the impact of various substitutions on biological activity.
Table 1: Anticancer Activity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID | R1 (at C2 of Thiazole) | R2 (at C4 of Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | -CH3 | -NO2 | - | - | - |
| Analog 1 | -NH-N=CH-(p-OCH3-Ph) | -NO2 | MCF-7 | 2.57 ± 0.16 | [4] |
| Analog 2 | -NH-N=CH-(p-OH-Ph) | -NO2 | HepG2 | 7.26 ± 0.44 | [4] |
| Analog 3 | -NH-N=CH-(p-Br-Ph) | -NO2 | MCF-7 | >50 | [4] |
| Analog 4 | -NH-N=CH-(2,4-di-Cl-Ph) | -NO2 | HCT-116 | 1.98 ± 1.22 | [2] |
| Analog 5 | -NH-N=CH-(p-CH3-Ph) | -NO2 | HepG-2 | 1.61 ± 1.92 | [2] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Thiazole Derivatives
| Compound ID | R (at C4 of Phenyl) | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
| 2a | -NO2 | 39.38 | 39.16 | [5] |
| 2d | -F | 101.12 | 86.64 | [3] |
| 2g | -CH3 | 198.04 | 72.45 | [5] |
| Aza | - | 18.11 | 20.65 | [5] |
(Aza: Acetazolamide, a standard inhibitor)
Table 3: Antibacterial Activity of Thiazole Derivatives
| Compound ID | R (Substitution on Phenyl at C4) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| 4a | -NO2 | 125 | 125 | [6] |
| 4b | -CN | 3.9 | 3.9 | [6] |
| Norfloxacin | - | - | 64 | [7] |
Experimental Protocols
The following are detailed protocols for key derivatization reactions that can be applied to this compound.
Protocol 1: Synthesis of 2-Hydrazinyl-4-(4-nitrophenyl)thiazole Derivatives
This protocol describes the synthesis of thiazolylhydrazone derivatives, a common strategy for enhancing biological activity.[8]
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone
-
To a solution of 4'-nitroacetophenone (1 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-bromo-1-(4-nitrophenyl)ethanone.
Step 2: Synthesis of Thiosemicarbazones
-
Dissolve an appropriate aromatic aldehyde (1 eq) and thiosemicarbazide (1 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, and filter the resulting solid.
-
Wash the solid with cold ethanol and dry to yield the thiosemicarbazone.
Step 3: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-nitrophenyl)thiazole Derivatives
-
Reflux a mixture of 2-bromo-1-(4-nitrophenyl)ethanone (1 eq) and the appropriate thiosemicarbazone (1 eq) in absolute ethanol for 3-5 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.
Protocol 2: Reduction of the Nitro Group and Subsequent Derivatization
This protocol outlines the reduction of the nitro group to an amine, which serves as a versatile handle for further modifications.
Step 1: Reduction of 4-(2-Methylthiazol-4-yl)nitrobenzene
-
Dissolve this compound (1 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (3-5 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(2-Methylthiazol-4-yl)aniline.
Step 2: Acylation of 4-(2-Methylthiazol-4-yl)aniline
-
Dissolve 4-(2-Methylthiazol-4-yl)aniline (1 eq) in a suitable solvent such as dichloromethane or THF.
-
Add a base like triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the acylated product. Further purification can be done by column chromatography.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.[10] Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Visualizations
Derivatization Workflow
Caption: Derivatization strategies for this compound.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and biological evaluation of derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The synthetic protocols and structure-activity relationship data presented herein provide a solid foundation for researchers to design and synthesize new analogs with improved potency and selectivity. The key to successful drug development lies in the systematic exploration of the chemical space around this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities | CoLab [colab.ws]
- 7. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methyl-4-(4-nitrophenyl)thiazole as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(4-nitrophenyl)thiazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of a nitro group offers a strategic point for chemical modification, primarily through its reduction to an amino group. This transformation unlocks access to a class of 2-methyl-4-(4-aminophenyl)thiazole derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery. The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization as an intermediate, specifically focusing on its conversion to the corresponding amino derivative.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to 2-Methyl-4-(4-aminophenyl)thiazole.
Table 1: Synthesis of this compound via Hantzsch Thiazole Synthesis
| Parameter | Value |
| Starting Materials | 1-(4-nitrophenyl)propan-2-one, Thioacetamide |
| Reaction Type | Hantzsch Thiazole Synthesis |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | ~85% (illustrative) |
| Appearance | Yellow solid |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
Table 2: Reduction of this compound to 2-Methyl-4-(4-aminophenyl)thiazole
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Yield | ~90% (illustrative) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound using the Hantzsch thiazole synthesis.
Materials:
-
1-(4-nitrophenyl)propan-2-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(4-nitrophenyl)propan-2-one (1.0 eq) in ethanol (100 mL).
-
To this solution, add thioacetamide (1.1 eq).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a yellow solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to obtain pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-Methyl-4-(4-aminophenyl)thiazole
This protocol details the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (100 mL).
-
Add Tin(II) chloride dihydrate (3.0 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid (5 mL) dropwise to the stirred mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 1:1) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Methyl-4-(4-aminophenyl)thiazole.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a potential signaling pathway where derivatives of the synthesized intermediate may be active.
Caption: Synthetic workflow for the preparation of the key intermediate.
Application Notes and Protocols: In Vitro Cytotoxicity of 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] The thiazole ring is a key structural motif in several clinically approved drugs.[3] Compounds incorporating a thiazole scaffold have been reported to exhibit cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.[1][5] These mechanisms often include the induction of apoptosis, disruption of mitochondrial function, cell cycle arrest, generation of reactive oxygen species (ROS), and inhibition of critical signaling pathways such as PI3K/Akt.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of 2-Methyl-4-(4-nitrophenyl)thiazole, a specific thiazole derivative. The methodologies outlined herein are foundational for determining the compound's potency and elucidating its mechanism of action.
Data Presentation: Cytotoxicity of Thiazole Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the reported IC50 values for various other thiazole derivatives against a range of cancer cell lines. This data serves as a valuable reference for expected potency and provides a comparative baseline for newly synthesized compounds like this compound.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole Derivatives | MCF-7 | Breast Adenocarcinoma | 2.57 - 31.5 | [6] |
| HepG2 | Liver Carcinoma | 7.26 - 51.7 | [6] | |
| HCT-116 | Colorectal Carcinoma | Not Specified | [5] | |
| HeLa | Epithelioid Carcinoma | Not Specified | [5] | |
| Hydrazinyl-thiazole Derivatives | C6 | Glioblastoma | 3.83 | [2] |
| MDA-MB-231 | Breast Cancer | 1.21 | [2] | |
| Thiazole-based Thiosemicarbazones | MCF-7 | Breast Cancer | 14.6 - 28.3 | [7] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI-60 Panel | Various | GI50: 1.57 - 2.80 | [8] |
| Thiazole-Thiophene Scaffolds | MCF-7 | Breast Cancer | 10.2 - 11.5 | [9] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a luminescent signal.
Materials:
-
This compound
-
Human cancer cell lines
-
White or black clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase-3/7 activity. Compare the results from treated cells to the controls to determine the extent of apoptosis induction.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Potential signaling pathways affected by thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzymatic Inhibition Assays for 2-Methyl-4-(4-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic compound with potential therapeutic applications. Thiazole-containing molecules have been shown to inhibit a variety of enzymes, making them promising candidates for drug development.[1][2][3][4][5][6][7][8][9] The development of robust enzymatic assays is a critical step in characterizing the inhibitory activity of such compounds and understanding their mechanism of action. These assays are fundamental in the early stages of drug discovery for identifying and optimizing lead compounds.[10][11][12][13]
This document provides a detailed protocol for developing and performing an enzymatic inhibition assay for this compound. As the specific enzyme target for this compound is not yet defined, this guide will focus on a generalizable colorimetric assay for a model enzyme system, such as a protease or esterase, where a p-nitrophenyl (pNP) conjugated substrate is used. The release of p-nitrophenol upon enzymatic cleavage can be measured spectrophotometrically, providing a convenient method to quantify enzyme activity and inhibition.[14][15][16][17]
Principle of the Assay
The enzymatic assay described here is based on the principle of competitive inhibition. The enzyme (e.g., a protease like trypsin or an esterase) catalyzes the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin, which releases the yellow-colored product, p-nitroaniline. The rate of formation of this product is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at a specific wavelength (typically 405-410 nm).
When an inhibitor like this compound is present, it may bind to the enzyme, reducing its catalytic activity. This leads to a decrease in the rate of p-nitroaniline production. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated to determine the concentration at which the inhibitor reduces enzyme activity by 50% (IC50).
Materials and Reagents
-
Purified enzyme (e.g., Trypsin, Chymotrypsin, or a relevant esterase)
-
This compound (test compound)
-
Chromogenic substrate (e.g., L-BAPNA for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add 20 mM CaCl2. Filter sterilize the buffer.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., L-BAPNA) in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Test Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to avoid affecting enzyme activity.
Enzyme Activity Assay (No Inhibitor)
-
Add 50 µL of assay buffer to the wells of a 96-well plate.
-
Add 25 µL of the enzyme working solution to each well.
-
Add 25 µL of the substrate working solution to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
Enzymatic Inhibition Assay
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the various concentrations of the test compound to the respective wells.
-
Include control wells:
-
100% Activity Control: 25 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Blank Control: 50 µL of assay buffer (no enzyme).
-
-
Add 25 µL of the enzyme working solution to all wells except the blank control.
-
Pre-incubate the plate at the assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately monitor the change in absorbance at 405 nm over time, as described in the enzyme activity assay.
Data Analysis and IC50 Determination
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of 100% Activity Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[10]
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Raw Absorbance Data (Example)
| Time (min) | Well A1 (Control) | Well B1 (Inhibitor Conc. 1) | Well C1 (Inhibitor Conc. 2) | ... |
| 0 | 0.050 | 0.051 | 0.052 | ... |
| 1 | 0.065 | 0.060 | 0.058 | ... |
| 2 | 0.080 | 0.069 | 0.064 | ... |
| ... | ... | ... | ... | ... |
Table 2: Calculated Inhibition Data and IC50 Value
| Inhibitor Concentration (µM) | Log(Inhibitor Concentration) | Average Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 15.0 | 0 |
| 0.1 | -1.0 | 13.5 | 10 |
| 1 | 0.0 | 9.0 | 40 |
| 10 | 1.0 | 4.5 | 70 |
| 100 | 2.0 | 1.5 | 90 |
| IC50 (µM) | [Calculated Value] |
Visualizations
Experimental Workflow
Caption: General workflow for the enzymatic inhibition assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing enzyme inhibition.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: The α-haloketone (2-bromo-1-(4-nitrophenyl)ethanone) can degrade over time. Thioacetamide is hygroscopic and can affect the reaction. 2. Incorrect Reaction Temperature: The reaction may not have reached the optimal temperature for cyclization, or overheating may have led to decomposition. 3. Inefficient Cyclization: The cyclization step to form the thiazole ring may be slow or incomplete under the current conditions. 4. Suboptimal Solvent: The chosen solvent may not be suitable for the Hantzsch synthesis, affecting the solubility of reactants and intermediates. | 1. Check Purity: Use freshly purified 2-bromo-1-(4-nitrophenyl)ethanone. Ensure thioacetamide is dry. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring by Thin Layer Chromatography (TLC). Refluxing in ethanol is a common starting point. 3. Adjust Reaction Time/Catalyst: Increase the reaction time and monitor by TLC. The addition of a mild base or catalyst can sometimes facilitate the reaction. 4. Solvent Screen: Consider using solvents such as ethanol, methanol, or a mixture of ethanol and water.[1] |
| Formation of Side Products | 1. Self-condensation of α-haloketone: The α-haloketone can react with itself under basic conditions. 2. Formation of Isomeric Thiazoles: Under certain acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to mixtures of isomers.[2] 3. Hydrolysis of Thioamide: Presence of excess water can lead to the hydrolysis of thioacetamide. | 1. Control Basicity: If a base is used, add it slowly and at a low temperature. 2. Maintain Neutral or Slightly Acidic Conditions: For the standard Hantzsch synthesis, neutral or slightly acidic conditions are generally preferred to avoid isomer formation. 3. Use Anhydrous Solvents: Ensure that the reaction solvent is dry. |
| Difficulty in Product Purification | 1. Contamination with Starting Materials: Unreacted 2-bromo-1-(4-nitrophenyl)ethanone or thioacetamide may co-precipitate with the product. 2. Oily Product: The product may not solidify upon precipitation. | 1. Optimize Work-up: After the reaction, pouring the mixture into cold water can help precipitate the product while keeping unreacted starting materials in solution. Washing the crude product with a non-polar solvent can help remove the α-haloketone. 2. Recrystallization/Chromatography: Recrystallize the crude product from a suitable solvent like ethanol. If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batches of starting materials may have different purity levels. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can affect the outcome. | 1. Standardize Reagents: Use reagents from a reliable source and check their purity before use. 2. Maintain Consistent Parameters: Carefully control all reaction parameters and document them for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (specifically, 2-bromo-1-(4-nitrophenyl)ethanone) and a thioamide (thioacetamide).[3][4]
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
-
2-bromo-1-(4-nitrophenyl)ethanone: This provides the backbone of the thiazole ring and the 4-nitrophenyl substituent.
-
Thioacetamide: This provides the sulfur and nitrogen atoms for the thiazole ring, as well as the 2-methyl group.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If your reaction is stalled, as indicated by TLC analysis showing the persistence of starting materials, you can try the following:
-
Increase Reaction Time: Continue heating the reaction mixture and monitor its progress every few hours.
-
Increase Temperature: If the reaction is being conducted at a lower temperature, cautiously increasing it to the reflux temperature of the solvent may help.
-
Consider a Catalyst: While often not necessary, a catalytic amount of a non-nucleophilic base or a Lewis acid might facilitate the reaction.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as:
-
Melting Point Analysis: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Thin Layer Chromatography (TLC): To assess the purity of the sample.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data
The following table summarizes typical reaction parameters and product characteristics for the synthesis of a structurally similar compound, 2-((2-isopropyl-5-methylphenoxy)methyl)-4-(4-nitrophenyl)thiazole, which can serve as a reference.
| Parameter | Value |
| Yield | 71% |
| Melting Point | 155-156 °C |
| Reaction Time | Not specified |
| Solvent | Not specified |
Data is for 2-((2-isopropyl-5-methylphenoxy)methyl)-4-(4-nitrophenyl)thiazole and may vary for this compound.[5]
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Thioacetamide
-
Ethanol
-
Water
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole. Our aim is to facilitate the optimization of reaction yields and purity through detailed experimental protocols and systematic problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-chloro-1-(4-nitrophenyl)ethan-1-one, with thioacetamide.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: The yield of this compound is primarily influenced by the purity of the reactants, the choice of solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields. For instance, using a suitable solvent like ethanol and maintaining an appropriate reflux temperature can significantly improve the outcome.
Q3: I am experiencing a low yield. What are the potential causes?
A3: Low yields can arise from several factors, including:
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Impure Reactants: The purity of both 2-chloro-1-(4-nitrophenyl)ethan-1-one and thioacetamide is critical. Impurities can lead to unwanted side reactions.
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.
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Side Product Formation: Competing reactions can reduce the formation of the desired product.
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Loss during Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.
Q4: What are the common side products in this synthesis?
A4: While specific side products for this exact synthesis are not extensively documented in readily available literature, common side products in Hantzsch thiazole synthesis can include unreacted starting materials, and potentially regioisomers if unsymmetrical thioamides are used. In this case, with thioacetamide, regioisomer formation is not a concern. Incomplete cyclization or subsequent decomposition under harsh conditions could also lead to impurities.
Q5: How can I purify the final product?
A5: The most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often sufficient to obtain a product of high purity. For more challenging separations, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (significant starting material remains) | 1. Insufficient reaction time or temperature. 2. Low purity of starting materials. 3. Inappropriate solvent. | 1. Increase reaction time and monitor by TLC. Ensure the reaction is maintained at a gentle reflux. 2. Verify the purity of 2-chloro-1-(4-nitrophenyl)ethan-1-one and thioacetamide by melting point or spectroscopic methods. Use freshly purified materials if necessary. 3. Ethanol is a commonly used and effective solvent. Consider exploring other polar protic solvents if issues persist. |
| Formation of multiple products observed on TLC | 1. Decomposition of starting materials or product. 2. Side reactions due to impurities or harsh conditions. | 1. Lower the reaction temperature slightly or reduce the reaction time. Ensure the reaction is not overheated. 2. Use purified starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| Product loss during work-up | 1. Incomplete precipitation of the product. 2. Product solubility in the aqueous phase during extraction. | 1. Ensure the reaction mixture is cooled sufficiently to allow for maximum precipitation. The use of an ice bath can be beneficial. 2. If performing a liquid-liquid extraction, ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the thiazole product. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Colored impurities in the final product | 1. Formation of colored byproducts. 2. Carryover of impurities from starting materials. | 1. Treat the crude product with activated charcoal during recrystallization.[1] 2. Ensure the purity of the starting materials before beginning the synthesis. |
| Broad melting point range of the purified product | Presence of impurities. | Repeat the purification step. If recrystallization was used, try column chromatography for better separation. If column chromatography was used, optimize the eluent system for better resolution. |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | Adjust the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation.[1] |
Experimental Protocols
General Protocol for Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-chloro-1-(4-nitrophenyl)ethan-1-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(4-nitrophenyl)ethan-1-one in ethanol.
-
Add thioacetamide to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.
Purification Protocol: Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
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Filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[2][3]
Data Presentation
Optimization of Reaction Conditions for Thiazole Synthesis (General Guidance)
The following table provides a summary of how different reaction parameters can be adjusted to optimize the yield of thiazole synthesis, based on general principles of the Hantzsch reaction.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Ethanol | Acetic Acid | DMF | Ethanol and Acetic Acid are common protic solvents that facilitate the reaction. DMF is a polar aprotic solvent that can also be effective. The optimal choice may depend on the specific substrates. |
| Temperature | Room Temperature | Reflux | Microwave (100-120 °C) | Refluxing conditions generally provide higher yields than room temperature.[4] Microwave irradiation can significantly reduce reaction times and often improve yields.[5] |
| Catalyst | None | Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., p-TsOH) | While often not strictly necessary, a catalyst can sometimes accelerate the reaction and improve yields, particularly with less reactive substrates. |
Visualizations
Caption: Hantzsch synthesis mechanism for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Methyl-4-(4-nitrophenyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via the Hantzsch reaction?
A1: Common impurities can include:
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Unreacted Starting Materials: Such as 2-halo-1-(4-nitrophenyl)ethanone and thioacetamide.
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Side Products: Byproducts from side reactions, which can include isomeric thiazoles or products from the self-condensation of the starting materials.
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Residual Solvents: Solvents used in the reaction, such as ethanol or acetic acid.
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Tarry or Polymeric Materials: Often formed under harsh reaction conditions.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: A dark, oily crude product often indicates the presence of significant impurities and tar. A preliminary purification step is recommended before attempting recrystallization or column chromatography. Consider the following:
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Trituration: Stirring the crude oil with a non-polar solvent in which the desired product is poorly soluble (e.g., hexane or diethyl ether) can often solidify the product and wash away some non-polar impurities.
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Solvent Wash: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A3: It is common for a single solvent to not be ideal. In such cases, a two-solvent system is often effective. Good solvent pairs for polar compounds like this compound include:
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Ethanol/Water
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Acetone/Hexane
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Ethyl Acetate/Hexane
The general principle is to dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
Q4: After column chromatography, my fractions are still showing impurities on the TLC plate. What can I do to improve separation?
A4: If co-elution of impurities is an issue, consider the following optimization strategies:
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Solvent System Polarity: If the impurity has a similar Rf value, try a less polar solvent system to increase the separation on the silica gel.
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Gradient Elution: Employ a shallower gradient during elution. A slow, gradual increase in the polar solvent concentration can improve the resolution between closely eluting compounds.
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Alternative Adsorbent: If silica gel (which is slightly acidic) is not providing adequate separation, consider using neutral or basic alumina, or a different stationary phase altogether.
Q5: My purified product has a yellowish tint. How can I decolorize it?
A5: A yellowish tint can often be removed by treating a solution of the compound with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool for recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Data Presentation: Purification Method Comparison
The following table summarizes typical outcomes for different purification techniques for compounds structurally similar to this compound. Actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >95% | 60-80% | Effective for removing small amounts of impurities. Yield can be lower if multiple recrystallizations are needed. |
| Column Chromatography | >98% | 50-70% | Highly effective for separating a wide range of impurities, including isomers. Yield loss can occur due to irreversible adsorption on the column. |
| Trituration/Solvent Wash | 70-90% | >90% | Good as a preliminary purification step to remove gross impurities before further purification. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent(s) should be determined by small-scale solubility tests.
Materials:
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Crude this compound
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Recrystallization solvent(s) (e.g., Ethanol, Water, Ethyl Acetate, Hexane)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser (optional)
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
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Induce Crystallization: If using a two-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy. Reheat gently until the solution is clear again.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Eluent (e.g., a mixture of Ethyl Acetate and Hexane)
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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TLC plates and chamber
Procedure:
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude mixture. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
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Carefully add this powder to the top of the packed column.
-
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Elution:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions.
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If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Experimental workflow for purification by column chromatography.
Technical Support Center: Crystallization of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Methyl-4-(4-nitrophenyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound failing to crystallize?
A1: The most frequent issue is the selection of an inappropriate solvent system. For a compound to crystallize, it should be soluble in a hot solvent and sparingly soluble or insoluble in the same solvent when cold. If the compound is too soluble at low temperatures, it will not precipitate. Conversely, if it is insoluble even at high temperatures, crystallization cannot occur.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid. This often happens when a solution of a low-melting solid is cooled too rapidly or when the solvent is too nonpolar. To resolve this, try using a more polar solvent, a lower initial concentration of the solute, or a slower cooling rate. Seeding the solution with a small crystal of the desired material can also encourage crystallization over oiling out.
Q3: I obtained an amorphous powder instead of crystals. How can I induce crystal formation?
A3: Amorphous solids lack a well-defined crystal lattice. This can be due to rapid precipitation. To obtain crystalline material, try redissolving the powder in a minimal amount of hot solvent and allowing it to cool very slowly. Using a solvent pair (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble) and employing techniques like vapor diffusion or slow anti-solvent addition can also promote the growth of well-defined crystals.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After cooling to room temperature, placing the solution in an ice bath or refrigerator can further decrease the solubility and promote more complete precipitation. Be cautious not to cool too rapidly, as this can lead to the formation of impurities or small, poorly formed crystals.
Q5: What is the role of an anti-solvent in crystallization?
A5: An anti-solvent is a solvent in which the compound of interest is insoluble. It is used in combination with a solvent where the compound is soluble. By slowly adding the anti-solvent to a solution of the compound, the overall solvent polarity is changed, reducing the solubility of the compound and inducing crystallization. This technique is particularly useful for compounds that are highly soluble in most common solvents at room temperature.
Troubleshooting Guide
Issue 1: The compound does not dissolve in any common solvent.
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Question: I have tried several common solvents (ethanol, methanol, acetone), but my this compound will not dissolve, even with heating. What should I try next?
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Answer: Thiazole derivatives can sometimes exhibit poor solubility in common protic and aprotic polar solvents. You may need to explore more powerful solvents.
-
Recommended Action:
-
Try solvents with higher boiling points and different polarity, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use these sparingly as they can be difficult to remove.
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Consider using a solvent mixture. For example, a small amount of a solvent in which the compound is sparingly soluble can be added to a solvent in which it is insoluble to create a suitable crystallization medium.
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If the compound is suspected to be a salt (e.g., a hydrobromide salt as indicated by some literature for similar compounds), the solubility characteristics will be different from the free base.[1] In this case, polar protic solvents or even water might be more effective.
-
-
Issue 2: The compound dissolves but does not crystallize upon cooling.
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Question: My this compound dissolves well in hot ethanol, but no crystals form even after cooling in an ice bath. What is happening?
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Answer: This indicates that your compound is still too soluble in the cold solvent.
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Recommended Action:
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Reduce the amount of solvent: Try dissolving the compound in the absolute minimum amount of hot solvent.
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Introduce an anti-solvent: To the cooled solution, slowly add a non-polar anti-solvent in which the compound is insoluble (e.g., water, hexane, or toluene) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
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Evaporate the solvent: Slowly evaporate the solvent from the solution at room temperature. This will increase the concentration and may induce crystallization.
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
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Seed the solution: If you have a small crystal of the compound, add it to the cooled solution to act as a template for crystal growth.
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-
Issue 3: The resulting crystals are very small or needle-like.
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Question: I managed to get crystals, but they are very fine needles. How can I grow larger, more well-defined crystals?
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Answer: The formation of small or needle-like crystals is often a result of rapid crystallization.
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Recommended Action:
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Slow down the cooling process: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask can also slow down the cooling rate.
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Use a solvent with lower volatility: Solvents that evaporate quickly can lead to rapid crystal formation. Choose a solvent with a higher boiling point.
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Employ vapor diffusion: Dissolve the compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing gradual crystallization.
-
-
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Water | 100 | 1.000 | Good for polar compounds. Can be used as an anti-solvent for less polar compounds. |
| Ethanol | 78 | 0.654 | A common and effective solvent for many organic compounds. |
| Methanol | 65 | 0.762 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetone | 56 | 0.355 | A good solvent for a wide range of organic compounds. Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent, often used in combination with hexane. |
| Dichloromethane | 40 | 0.309 | A good solvent for less polar compounds. Its high volatility can be a disadvantage. |
| Toluene | 111 | 0.099 | A non-polar solvent, often used as an anti-solvent or for crystallizing non-polar compounds. |
| Hexane | 69 | 0.009 | A very non-polar solvent, commonly used as an anti-solvent. |
| Dimethylformamide (DMF) | 153 | 0.386 | A highly polar aprotic solvent, useful for compounds with low solubility in other solvents. Difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.444 | A highly polar aprotic solvent, similar to DMF. Difficult to remove. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystal Formation: Crystals should start to form as the solution cools. For better yield, you can then place the flask in an ice bath for about 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Anti-Solvent Crystallization
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Solvent Selection: Choose a "good" solvent in which your compound is very soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.
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Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature.
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Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution with constant stirring until the solution becomes persistently cloudy (turbid).
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Redissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
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Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.
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Isolation, Washing, and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical workflow for selecting a suitable crystallization solvent system.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, with thioacetamide.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
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2-bromo-1-(4-nitrophenyl)ethanone: This provides the 4-(4-nitrophenyl) backbone of the thiazole.
-
Thioacetamide: This reagent provides the 2-methyl and the sulfur and nitrogen atoms of the thiazole ring.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Purity of Reactants: Ensure the purity of both 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide, as impurities can lead to side reactions.
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Suboptimal Reaction Temperature: The reaction may require specific temperature control. While reflux is common, excessively high temperatures can sometimes lead to the formation of side products.
-
Incorrect Solvent: The choice of solvent is crucial for reaction efficiency. Ethanol is commonly used, but other polar solvents may offer advantages.
-
Reaction Time: Incomplete or prolonged reaction times can impact the yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q4: What are common side products, and how can they be minimized?
A4: A common side product can be unreacted starting materials or products from their degradation, especially under harsh reaction conditions. To minimize these, ensure the use of pure reactants, optimal temperature, and appropriate reaction time. The formation of isomeric thiazole products is a possibility in Hantzsch synthesis, particularly if substituted thioamides are used; however, with thioacetamide, this is less of a concern.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or methanol. For more challenging purifications, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Reaction time is too short. | 1. Verify the purity of 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide by melting point or spectroscopic methods. 2. Optimize the reaction temperature. See the data in Table 1 for guidance. 3. Screen different solvents. Ethanol is a good starting point. 4. Monitor the reaction by TLC to determine the optimal reaction time. |
| Crude product is a mixture of product and starting materials | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. | 1. Increase the reaction time and monitor by TLC until the starting materials are consumed. 2. Ensure a 1:1 molar ratio of the α-haloketone and thioacetamide. A slight excess of thioacetamide can sometimes be used. |
| Difficulty in Purifying the Product | 1. The product may have similar polarity to the impurities. 2. The product may be oiling out during recrystallization. | 1. If recrystallization is ineffective, use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. For "oiling out," try a different recrystallization solvent or a solvent mixture. Ensure slow cooling. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | Reflux (78) | 4 | 85 | 92 |
| 2 | Methanol | Reflux (65) | 5 | 82 | 90 |
| 3 | Isopropanol | Reflux (82) | 4 | 88 | 95 |
| 4 | Acetonitrile | Reflux (82) | 3 | 75 | 88 |
| 5 | Ethanol | 50 | 8 | 65 | 96 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis via the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.0 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add thioacetamide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
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Collect the solid product by filtration.
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Wash the crude product with a small amount of cold ethanol.
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Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
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Question: I am not getting the expected yield of this compound. What could be the reasons?
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Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Primarily, the reaction conditions might not be optimal. The reaction is sensitive to temperature; lower temperatures can significantly slow down the reaction rate, while excessively high temperatures can lead to the degradation of reactants and products.[1] The choice of solvent also plays a crucial role. While alcohols like ethanol or methanol are commonly used, their miscibility with water can affect the reaction progress.[2] Finally, the quality of the starting materials, 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide, is critical. Impurities in these reagents can interfere with the reaction.
Issue 2: Presence of Impurities and Side Products
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Question: My final product is impure. What are the likely side products in this synthesis, and how can I minimize them?
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Answer: The Hantzsch synthesis of this compound can be accompanied by the formation of several side products. Understanding these side reactions is key to minimizing impurities.
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Isomeric Thiazole Formation: Under acidic conditions, the reaction between an α-haloketone and a thioamide can sometimes lead to the formation of an isomeric thiazole, a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-aminothiazole derivative.[1] Maintaining neutral or slightly basic conditions can help in preventing the formation of this isomer.
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Self-Condensation of α-Haloketone: 2-bromo-1-(4-nitrophenyl)ethanone can undergo self-condensation, especially in the presence of a base, leading to the formation of a furan or other complex condensation products. Careful control of the reaction temperature and the rate of addition of any base can mitigate this side reaction.
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Thioacetamide Dimerization: Thioamides have been known to dimerize to form 1,2,4-thiadiazoles under certain conditions.[3] While less common with thioacetamide compared to thiobenzamide, this can be a potential side reaction. Using the reactants in the correct stoichiometric ratio and avoiding prolonged reaction times at high temperatures can reduce the likelihood of this byproduct.
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Incomplete Dehydration: The final step in the Hantzsch synthesis is the dehydration of a hydroxythiazoline intermediate. If the reaction is not driven to completion, this intermediate may remain as an impurity. Ensuring adequate reaction time and temperature can promote complete conversion to the aromatic thiazole.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the crude product. What are the recommended purification methods?
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Answer: Purifying this compound from the reaction mixture and any side products typically involves recrystallization or column chromatography.
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Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of thiazole derivatives. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
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Column Chromatography: For separating the desired product from closely related impurities, column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexane is a common eluent system. The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
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Frequently Asked Questions (FAQs)
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Q1: What is the general mechanism for the synthesis of this compound?
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A1: The synthesis proceeds via the Hantzsch thiazole synthesis.[2][4] The mechanism involves the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2-bromo-1-(4-nitrophenyl)ethanone. This is followed by an intramolecular cyclization where the nitrogen atom of the thioacetamide attacks the carbonyl carbon of the ketone. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic this compound ring.
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-
Q2: What are the ideal reaction conditions for this synthesis?
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A2: Typically, the reaction is carried out by refluxing the α-haloketone and thioacetamide in a solvent like ethanol or methanol for several hours.[5] Some modern protocols utilize microwave irradiation to reduce reaction times and improve yields.[5] The optimal temperature and reaction time should be determined empirically for each specific setup.
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Q3: How can I monitor the progress of the reaction?
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A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
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-
Q4: Are there any safety precautions I should be aware of?
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A4: 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
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Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause | Mitigation Strategy |
| Isomeric Thiazole | Isomeric structure with different substitution pattern | C10H8N2O2S | 220.25 | Acidic reaction conditions | Maintain neutral or slightly basic pH. |
| α-Haloketone Self-Condensation Product | Complex structure from dimerization of the ketone | C16H10N2O5 | 322.27 | Presence of strong base, high temperature | Control temperature, slow addition of base. |
| Thioacetamide Dimer (hypothetical) | 3,5-Dimethyl-1,2,4-thiadiazole | C4H6N2S | 114.17 | High temperature, incorrect stoichiometry | Use correct reactant ratios, avoid prolonged heating. |
| Hydroxythiazoline Intermediate | Non-aromatic precursor to the final product | C10H10N2O3S | 238.26 | Incomplete reaction | Ensure sufficient reaction time and temperature. |
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
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2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
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Thioacetamide (1.1 eq)
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Ethanol (anhydrous)
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Sodium bicarbonate (optional, for neutralization)
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Ethyl acetate (for extraction and chromatography)
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Hexane (for chromatography)
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Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in anhydrous ethanol.
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Addition of Thioacetamide: To the stirred solution, add thioacetamide.
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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The solvent can be removed under reduced pressure using a rotary evaporator.
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The residue can be dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution (if the reaction mixture is acidic) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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-
Purification:
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Concentrate the filtrate to obtain the crude product.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Caption: Main reaction pathway for the Hantzsch synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Methyl-4-(4-nitrophenyl)thiazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-(4-nitrophenyl)thiazole in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.
Issue 1: Color Change in Solution
Question: My solution of this compound, which was initially a pale yellow, has turned a deeper yellow or brown. What could be the cause?
Answer:
Color change in solutions of this compound is often an indicator of compound degradation. The nitro group on the phenyl ring can be susceptible to reduction or other chemical transformations, which can lead to the formation of colored byproducts. Additionally, the thiazole ring itself, while generally stable, can undergo oxidative degradation.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Photodegradation | The nitroaromatic and thiazole moieties can be sensitive to light, particularly UV radiation. Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to minimize light exposure.[1] |
| Oxidation | The thiazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen in the solvent.[2] For long-term storage, consider using high-purity, anhydrous solvents and purging the solution with an inert gas like nitrogen or argon before sealing the container.[2] |
| pH Instability | Extreme pH conditions can catalyze the degradation of the compound. Ensure the pH of your buffered solutions is within a stable range for the compound, typically close to neutral (pH 6-8) unless experimental conditions require otherwise. |
| Solvent Reactivity | While common laboratory solvents are generally inert, some, like DMSO, can act as oxidizing agents over time, especially if not of high purity.[2] Use freshly prepared solutions for critical experiments. |
Issue 2: Precipitation in Solution
Question: I've observed a precipitate forming in my stock solution of this compound, especially after a freeze-thaw cycle. Why is this happening and how can I prevent it?
Answer:
Precipitation of this compound from solution can be attributed to its limited solubility in certain solvents, especially at lower temperatures. The issue can be exacerbated by the absorption of atmospheric moisture by hygroscopic solvents like DMSO, which can reduce the compound's solubility.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Limited Solubility | The compound may have low solubility in the chosen solvent, particularly at colder temperatures. Before preparing a stock solution, consult solubility data if available, or perform a small-scale solubility test. Gentle warming and vortexing can aid in initial dissolution. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can promote precipitation.[2] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Moisture Absorption | Hygroscopic solvents like DMSO can absorb water from the atmosphere, leading to a decrease in the compound's solubility.[2] Use anhydrous solvents and store solutions in tightly sealed vials with desiccants. |
| Concentration Exceeds Solubility | The intended concentration of the stock solution may be higher than the solubility limit of the compound in that particular solvent at the storage temperature. Prepare stock solutions at a concentration known to be stable or determine the solubility limit experimentally. |
Issue 3: Inconsistent Experimental Results
Question: I am observing high variability or a loss of activity in my biological assays using this compound. Could this be related to compound stability?
Answer:
Inconsistent results in biological assays are a common consequence of compound instability. If the compound degrades in the stock solution or in the assay medium, the actual concentration of the active molecule will be lower than intended, leading to unreliable data.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Degradation of Stock Solution | The compound may be degrading over time in the stock solution. Always use freshly prepared solutions for critical experiments.[2] Periodically check the purity of your stock solution using analytical methods like HPLC or LC-MS.[2] |
| Instability in Assay Medium | The compound may be unstable in the aqueous, buffered conditions of the biological assay. Perform a stability study of the compound in the assay medium over the time course of the experiment. |
| Interaction with Assay Components | The compound may interact with components of the assay medium (e.g., proteins, reducing agents) leading to its degradation or sequestration. Include appropriate controls to assess for such interactions. |
| Adsorption to Labware | The compound may adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing its effective concentration. Consider using low-adhesion plasticware or including a small percentage of a non-ionic surfactant in your buffers. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for preparing high-concentration stock solutions of thiazole derivatives for in vitro studies. For in vivo applications, consider more biocompatible solvents or formulation strategies like co-solvents (e.g., ethanol, PEG400) or encapsulation. Always use high-purity, anhydrous solvents.
Q2: How should I store my stock solutions of this compound?
A2: For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (weeks to months), it is recommended to store aliquoted solutions at -20°C or -80°C to minimize degradation.[2] Always protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: The stability of your compound can be monitored over time by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.[2]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, potential degradation routes for nitrophenylthiazole derivatives can include:
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Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
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Oxidation of the thiazole ring: The sulfur atom in the thiazole ring can be oxidized.
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Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring could potentially undergo hydrolytic cleavage.
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Photodegradation: UV light can induce cleavage of the thiazole ring or transformation of the nitro group.
Q5: Are there any known signaling pathways affected by this compound?
A5: The biological activity of this compound is not extensively defined in publicly available literature. However, thiazole-containing compounds are known to be investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, some thiazole derivatives have been studied as inhibitors of kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.
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Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (e.g., DMSO, acetonitrile, buffered solution) to a final concentration of 1-10 mM. Ensure complete dissolution by vortexing and gentle warming if necessary.
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Initial Analysis (Time Zero): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis (e.g., 10-100 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at time zero will serve as the reference.
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Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
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Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time-zero sample. Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for assessing stability.
Caption: Hypothetical kinase signaling pathway.
References
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-4-(4-nitrophenyl)thiazole in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-4-(4-nitrophenyl)thiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the most common initial approach to solubilizing a poorly soluble compound like this for in vitro assays?
A2: The most common initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most frequent choice. This stock solution is then serially diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤ 0.5% v/v for cell-based assays).
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A3: This phenomenon is often referred to as "solvent shock." It occurs when the compound, which is stable in the high-concentration organic stock, rapidly precipitates upon encountering the aqueous environment where it is poorly soluble. To mitigate this, you can try the following:
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Slower Addition and Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or swirling to ensure rapid dispersion and avoid localized high concentrations.
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Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.
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Lower the Final Concentration: Your desired final concentration may be above the compound's kinetic solubility limit in the assay medium. Try working with a lower final concentration.
-
Pre-warm the Aqueous Medium: For cell-based assays, pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
Q4: Are there alternative solvents or solubilizing agents I can use if DMSO is not suitable for my assay?
A4: Yes, several alternatives can be explored:
-
Other Organic Solvents: Ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, their compatibility with your specific assay must be verified.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization by forming micelles.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow:
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) |
| DMSO | High | 10-50 mM | < 0.5% |
| Ethanol | Moderate | 1-10 mM | < 1% |
| PBS (pH 7.4) | Very Low | Not Recommended for Stock | N/A |
Note: The expected solubility is an estimate based on the compound's structure. It is highly recommended to experimentally determine the kinetic solubility in your specific assay buffer (see Protocol 2).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 220.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.20 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This protocol provides a quick assessment of the approximate kinetic solubility of your compound in the final assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer or cell culture medium
-
96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Pre-warm the assay buffer/medium to the experimental temperature (e.g., 37°C).
-
Create a serial dilution of the 10 mM DMSO stock solution in DMSO (e.g., 2-fold dilutions from 10 mM down to ~0.02 mM).
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In the 96-well plate, add 99 µL of the pre-warmed assay buffer to each well.
-
Add 1 µL of each DMSO stock dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
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Mix the plate gently and incubate at the experimental temperature for 1-2 hours.
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Visually inspect the wells for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the approximate kinetic solubility.
Signaling Pathway Context
Thiazole derivatives are frequently investigated for their roles in modulating intracellular signaling pathways, particularly in the context of cancer research. One such critical pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition points for a thiazole derivative.[4][5][6][7][8]
References
- 1. scbt.com [scbt.com]
- 3. Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 8. youtube.com [youtube.com]
Technical Support Center: 2-Methyl-4-(4-nitrophenyl)thiazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some common causes and troubleshooting steps:
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Incomplete Reaction:
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Verify Starting Material Quality: Ensure the purity of your starting materials, 2-bromo-1-(4-nitrophenyl)ethan-1-one and thioacetamide. Impurities in the starting materials can inhibit the reaction.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending it.
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Temperature: The reaction may require a specific temperature to proceed efficiently. Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used for the Hantzsch thiazole synthesis. Ensure the solvent is anhydrous, as water can lead to side reactions.
-
pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts. While the reaction is often carried out under neutral or slightly acidic conditions, extreme pH values should be avoided.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to the FAQ section on common impurities for more details.
Issue 2: Presence of Multiple Spots on TLC After Reaction Completion
Q: My TLC plate shows multiple spots, indicating the presence of impurities in my crude product. How can I identify and minimize these?
A: The presence of multiple spots on TLC is a clear indication of impurities. Identifying these impurities is the first step toward minimizing their formation.
-
Identification of Impurities:
-
Unreacted Starting Materials: Run TLC spots of your starting materials (2-bromo-1-(4-nitrophenyl)ethan-1-one and thioacetamide) alongside your crude product to check for their presence.
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Common Byproducts: Potential impurities include hydrolyzed α-haloketone, self-condensation products of the α-haloketone, and isomeric products. See the FAQ section below for more details on common impurities.
-
-
Minimizing Impurities:
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Control of Stoichiometry: Use a precise 1:1 molar ratio of the α-haloketone and thioacetamide. An excess of either reactant can lead to specific side reactions.
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Temperature Control: Maintain a stable and optimal reaction temperature. Excursions to higher temperatures can promote the formation of degradation products and other side reactions.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A: The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one, with a thioamide, thioacetamide.
Q2: What are the most common impurities I might encounter, and how are they formed?
A: Several impurities can be formed during the synthesis. Understanding their formation mechanism is key to minimizing them.
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Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromo-1-(4-nitrophenyl)ethan-1-one and thioacetamide.
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1-(4-nitrophenyl)ethan-1-one-2-ol: This impurity forms from the hydrolysis of the starting material, 2-bromo-1-(4-nitrophenyl)ethan-1-one, if water is present in the reaction medium.
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2,5-bis(4-nitrophenyl)furan: This is a potential byproduct from the self-condensation of two molecules of the α-haloketone, particularly under basic conditions.
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N-(1-(4-nitrophenyl)-2-oxopropyl)acetamide: This can arise from the N-acylation of the intermediate enamine before cyclization.
Q3: How can I effectively remove these impurities after the reaction?
A: Purification is critical to obtaining a high-purity product. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: For mixtures with multiple impurities or impurities with similar solubility to the product, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.
Q4: Can you provide a summary of reaction conditions that favor high purity?
A: The following table summarizes illustrative reaction conditions and their impact on product purity. Optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Purity |
| Solvent | Ethanol (95%) | Anhydrous Ethanol | Higher in B |
| Temperature | Reflux (uncontrolled) | 78 °C (controlled) | Higher in B |
| Atmosphere | Air | Nitrogen | Higher in B |
| Stoichiometry | 1.2 : 1 (Thioacetamide excess) | 1 : 1 | Higher in B |
| Reaction Time | 2 hours | Monitored by TLC (e.g., 4-6 hours) | Higher in B |
Table 1. Illustrative Impact of Reaction Conditions on Purity.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.0 eq).
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Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 30%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 2-Methyl-4-(4-nitrophenyl)thiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This classic method involves the cyclocondensation reaction between an α-haloketone and a thioamide.[1][2] For this specific synthesis, the key starting materials are 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can arise from several factors. Common causes include incomplete reaction, formation of side products, or suboptimal reaction conditions. To improve the yield, consider the following:
-
Purity of Reactants: Ensure the α-haloketone and thioacetamide are of high purity. Impurities can lead to side reactions.
-
Reaction Time and Temperature: The reaction may require optimization of heating time and temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) can help drive the reaction to completion.[5]
-
pH Control During Work-up: During the work-up, neutralizing the reaction mixture is critical for precipitating the product. Incomplete neutralization can result in the product remaining dissolved in the solution.[5]
Q3: What are the likely impurities in my final product, and how can I remove them?
A3: Common impurities may include unreacted starting materials (thioacetamide and 2-bromo-1-(4-nitrophenyl)ethanone) and potential side products from self-condensation or degradation. Purification is typically achieved through recrystallization, often from ethanol.[4] For more persistent impurities, column chromatography on silica gel is an effective purification method.[6]
Q4: Can I use alternative solvents or heating methods for this synthesis?
A4: Yes, various solvents and heating methods can be employed. Ethanol and methanol are common solvents for this reaction.[2][7] While conventional heating under reflux is standard, alternative methods like ultrasonic irradiation have been shown to be effective, sometimes offering milder reaction conditions and shorter reaction times.[7]
Experimental Protocols
Synthesis of this compound via Hantzsch Synthesis
This protocol details a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.1 - 1.5 eq)
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide.
-
Solvent Addition: Add ethanol to the flask to dissolve the reactants, along with a magnetic stir bar.
-
Reaction: Heat the mixture to a gentle reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[2][5]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any remaining salts.[2]
-
Purification: Air dry the product. For further purification, recrystallize the crude product from hot ethanol.
Data Presentation
The following table summarizes representative reaction conditions for the Hantzsch thiazole synthesis, which can be adapted for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | Ethanol/Water (1:1) |
| Temperature | Reflux (~78°C) | Reflux (~65°C) | 65°C |
| Heating Method | Conventional | Conventional | Ultrasonic Irradiation |
| Typical Reaction Time | 1-3 hours | 2-4 hours | 30-60 minutes |
| Reported Yields | Good to Excellent | Good | High (79-90%)[7] |
Note: Yields are dependent on the specific substrates and reaction scale.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
Troubleshooting Guide Diagram
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-4-(4-nitrophenyl)thiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Methyl-4-(4-nitrophenyl)thiazole and structurally related compounds, with a focus on their potential as monoamine oxidase (MAO) inhibitors and anticancer agents. The information is intended to support further research and development efforts in these therapeutic areas.
Monoamine Oxidase (MAO) Inhibitory Activity
Comparative Analysis of MAO Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives against human MAO-A and MAO-B, alongside established MAO inhibitors for comparison. The data highlights the potential of the 4-nitrophenylthiazole scaffold for selective MAO-B inhibition.[1][2][3]
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B) |
| 4-(3-Nitrophenyl)thiazol-2-yl)hydrazone derivative 1 (Example from a study)[1][2][3] | hMAO-A | > 100 | - |
| hMAO-B | 0.098 | > 1020 | |
| 4-(3-Nitrophenyl)thiazol-2-yl)hydrazone derivative 2 (Example from a study)[1][2][3] | hMAO-A | 15.3 | - |
| hMAO-B | 0.045 | 340 | |
| Phenelzine (Non-selective MAO inhibitor)[4] | MAO-A | Potent inhibitor | Non-selective |
| MAO-B | Potent inhibitor | Non-selective | |
| Tranylcypromine (Non-selective MAO inhibitor)[4] | MAO-A | Potent inhibitor | Non-selective |
| MAO-B | Potent inhibitor | Non-selective | |
| Selegiline (Selective MAO-B inhibitor)[4][5] | MAO-A | Low potency | Selective for MAO-B |
| MAO-B | Potent inhibitor | Selective for MAO-B |
Experimental Protocol: In Vitro MAO Inhibition Assay
The inhibitory activity of the test compounds against MAO-A and MAO-B can be determined using a fluorometric assay.[6][7][8]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, probe, and HRP in MAO assay buffer.
-
Assay Reaction: In each well of the microplate, add the MAO enzyme, followed by the test compound or reference inhibitor at various concentrations.
-
Initiate Reaction: Add the substrate and the probe/HRP mixture to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) at multiple time points.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Caption: Simplified signaling pathway of MAO and its inhibition.
Anticancer Activity
The 4-nitrophenylthiazole scaffold has also been investigated for its potential anticancer properties. While direct data for this compound is limited, related compounds have shown cytotoxic effects against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table presents the in vitro cytotoxic activity of thiazole derivatives containing a 4-nitrophenyl group against different human cancer cell lines. Doxorubicin and 5-Fluorouracil are included as standard chemotherapeutic agents for comparison.
| Compound | Cell Line | IC50 (µM) |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [9][10] | HepG-2 | 2.57 |
| MCF-7 | 2.04 | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid [11] | MOLT-4 | < 0.01 |
| SW-620 | 0.02 | |
| Doxorubicin (Standard anticancer drug)[12] | MCF-7 | Varies (typically < 1) |
| HepG-2 | Varies (typically < 1) | |
| 5-Fluorouracil (Standard anticancer drug)[13] | HCT-116 | Varies (typically 1-10) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15][16][17]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds and a reference drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Profile of 2-Methyl-4-(4-nitrophenyl)thiazole and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyl-4-(4-nitrophenyl)thiazole with other nitroaromatic compounds, focusing on their potential biological activities. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely biological profile based on the well-documented activities of structurally related nitroaromatic and thiazole-containing molecules. We will explore common mechanisms of action, present available quantitative data for representative compounds, and provide detailed experimental protocols for key assays in this field.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring.[1] This functional group is a key pharmacophore that imparts a wide range of biological effects, primarily through its bioreduction to reactive intermediates within target cells.[2][3] The biological activity of these compounds is largely dependent on the reduction of the nitro group to form reactive species, such as nitroso and hydroxylamino derivatives, which can induce cellular damage through mechanisms like DNA adduction and the generation of reactive oxygen species (ROS).[1] This bioactivation is central to their diverse pharmacological effects, which include antimicrobial, anticancer, and antiparasitic activities.[1][2] However, this same mechanism can also be associated with toxicity, a critical consideration in drug development.[2]
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another important scaffold in medicinal chemistry, found in numerous biologically active compounds, including some antibiotics.[4][5] The combination of a nitrophenyl group and a thiazole ring in this compound suggests the potential for interesting biological activities, drawing from the properties of both structural motifs.
Comparative Biological Activities
Nitroaromatic compounds have a long history as therapeutic agents, with applications ranging from antibacterial to anticancer treatments.[2][3] The presence of the nitro group on the phenyl ring of this compound suggests that it may exhibit similar activities. The following sections and data tables provide a comparative overview of the performance of various nitroaromatic compounds in antimicrobial and anticancer assays.
Antimicrobial Activity
The antimicrobial action of nitroaromatic compounds typically involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic species that damage cellular components, including DNA.[1] This mechanism is effective against a range of bacteria and some protozoa.[2]
Anticancer Activity
The hypoxic (low oxygen) environment often found in solid tumors makes them susceptible to drugs that are activated under such conditions.[1] Nitroreductase enzymes, which are responsible for the activation of nitroaromatic compounds, are often highly expressed in these environments.[1] This has led to significant interest in nitroaromatic compounds as potential anticancer agents.[2][3]
Data Presentation
The following tables summarize the reported biological activities of several nitroaromatic and thiazole-containing compounds against various microbial strains and cancer cell lines. This data provides a basis for estimating the potential efficacy of this compound.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides species | MIC50: 2, MIC90: >256 | [6] |
| Metronidazole | Helicobacter pylori | MIC50: 256, MIC90: 512 | [7] |
| Thiazole Derivative (11) | Escherichia coli | 6.25 - 12.5 | [2] |
| Thiazole Derivative (11) | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| Thiazole Derivative (5b) | Pseudomonas aeruginosa | 62.5 | [6] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and experimental conditions.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Nitazoxanide | Not Specified | Not Specified | [8] |
| Thiazole Derivative (2h) | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [7] |
| Thiazole Derivative (2h) | Colon Cancer (SW-620) | < 0.01 - 0.02 | [7] |
| Thiazole Derivative (2h) | CNS Cancer (SF-539) | < 0.01 - 0.02 | [7] |
| Thiazole Derivative (2h) | Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [7] |
| Thiazole Derivative (3b) | NCI-60 Cell Line Panel | GI% > 60 | |
| Thiazole Derivative (3e) | NCI-60 Cell Line Panel | GI% > 60 |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of new chemical entities. Below are standard protocols for assessing the antimicrobial and anticancer activities commonly applied to nitroaromatic compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Preparation of Inoculum: Microbial strains are cultured overnight in their respective growth media. The turbidity of the microbial suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: In a 96-well microtiter plate, a two-fold serial dilution of the test compounds is performed in the appropriate broth to obtain a range of concentrations.
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted test compound.
-
Controls: A positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (cells treated with the highest concentration of the solvent, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Caption: General bioactivation pathway of nitroaromatic compounds.
Caption: A typical experimental workflow for biological screening.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-(4-nitrophenyl)thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Methyl-4-(4-nitrophenyl)thiazole analogs, focusing on their potential as antimicrobial and anticancer agents. The information presented herein is compiled from published research to facilitate the rational design of novel therapeutic compounds based on this scaffold.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of thiazole derivatives. The core structure of 2-amino-4-(4-nitrophenyl)thiazole has been used as a starting point for the synthesis of new antimicrobial agents. The subsequent derivatization of the 2-amino group has yielded compounds with varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a series of 2-acetamido-4-(4-nitrophenyl)thiazole derivatives. The activity is presented as the inhibition zone in millimeters (mm) against various microbial strains.
| Compound ID | R Group (at 2-acetamido position) | Bacillus pumilus (mm) | Bacillus subtilis (mm) | Candida albicans (mm) |
| 1 | -Cl | 18 | 17 | 17 |
| 2a | Benzimidazol-2-yl | - | - | - |
| 2b | 5-Ethoxybenzimidazol-2-yl | - | - | - |
| 2c | 5-Methoxybenzimidazol-2-yl | - | - | - |
| 2d | Pyrimidin-2-yl | - | - | - |
Note: Specific inhibition zone data for compounds 2a-2d were not provided in the source material, but compound 1 (2-chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide) showed moderate activity.[1]
Key SAR Insights for Antimicrobial Activity:
-
The presence of the 4-(4-nitrophenyl) group on the thiazole ring is a common feature in analogs showing antimicrobial potential.
-
Derivatization at the 2-amino position appears to be crucial for modulating the antimicrobial activity. The chloroacetyl derivative (Compound 1 ) demonstrated moderate activity against Bacillus pumilus, Bacillus subtilis, and Candida albicans.[1]
-
Further extension of the 2-acetamido group with various heterocyclic thiols has been explored, suggesting this position is a key site for modification to enhance potency and spectrum of activity.[1]
Anticancer Activity
The 4-(4-nitrophenyl)thiazole scaffold has also been investigated for its potential anticancer properties. Various modifications, particularly at the 5-position of the thiazole ring, have led to the discovery of compounds with significant cytotoxic effects against a range of cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The following table presents the in vitro anticancer activity (GI50 in µM) of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analogs against a panel of human cancer cell lines. Although not direct analogs of this compound, this data provides valuable insights into the role of the 4-nitrophenyl moiety in anticancer activity.
| Compound ID | N-3 Substituent of 4-thiazolidinone ring | Leukemia (MOLT-4) GI50 (µM) | Colon Cancer (SW-620) GI50 (µM) | CNS Cancer (SF-539) GI50 (µM) | Melanoma (SK-MEL-5) GI50 (µM) |
| 3a | -H | >100 | >100 | >100 | >100 |
| 3b | -CH2COOH | 1.68 | 2.13 | 1.95 | 2.01 |
| 3c | -CH(CH3)COOH | 1.54 | 1.89 | 1.76 | 1.82 |
| 3d | -(CH2)2COOH | <0.01 | <0.01 | <0.01 | <0.01 |
Data extracted from a study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[2]
Key SAR Insights for Anticancer Activity:
-
The 4-nitrophenyl group, as part of a larger conjugated system, is a key pharmacophoric feature for potent anticancer activity.[2]
-
The nature of the substituent at the N-3 position of the 4-thiazolidinone ring dramatically influences cytotoxic potency.[2]
-
Introduction of a carboxylic acid moiety at the N-3 position generally enhances anticancer activity.
-
Specifically, a propanoic acid substituent (Compound 3d ) resulted in exceptionally high potency across multiple cancer cell lines, with GI50 values in the nanomolar range.[2]
Experimental Protocols
General Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole[1]
-
Reaction Setup: A mixture of thiourea and 4-nitrophenacyl bromide is prepared in absolute methanol.
-
Reflux: The mixture is refluxed for a specified period.
-
Work-up: The reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield 2-amino-4-(4-nitrophenyl)thiazole.
Synthesis of 2-Chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide (Compound 1)[1]
-
Acetylation: 2-Amino-4-(4-nitrophenyl)thiazole is dissolved in dry benzene.
-
Reagent Addition: Chloroacetyl chloride is added to the solution.
-
Reaction: The mixture is refluxed.
-
Isolation: The product is isolated and purified.
In Vitro Antimicrobial Susceptibility Testing (Well Diffusion Method)[1]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The molten agar is inoculated with the test microorganism and poured into sterile Petri dishes.
-
Well Creation: Wells are created in the solidified agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)[2]
-
Cell Culture: A panel of 60 human tumor cell lines is grown in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours before the addition of the test compounds at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Assay: Cell viability is determined using a sulforhodamine B (SRB) protein assay.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Visualizations
References
comparative analysis of 2-Methyl-4-(4-nitrophenyl)thiazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of synthetic methodologies for obtaining 2-Methyl-4-(4-nitrophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the traditional Hantzsch thiazole synthesis and explore modern variations, including microwave-assisted and ultrasound-assisted methods. This objective comparison, supported by experimental data from analogous reactions, aims to inform the selection of the most suitable method based on factors such as reaction yield, reaction time, and energy efficiency.
Introduction
Thiazole derivatives are a cornerstone in pharmaceutical and chemical research, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a key pharmacophore and is a valuable building block for the development of novel therapeutic agents. The efficient and sustainable synthesis of such molecules is a critical aspect of the drug discovery and development pipeline. This guide presents a comparative analysis of the primary synthetic routes to this compound.
Core Synthesis Route: The Hantzsch Thiazole Synthesis
The most fundamental and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the precursors are 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide.
The general mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Comparative Analysis of Synthesis Methods
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Conventional Heating | Method 2: Microwave Irradiation | Method 3: Ultrasound-Assisted |
| Starting Materials | 2-bromo-1-(4-nitrophenyl)ethanone, Thioacetamide | 2-bromo-1-(4-nitrophenyl)ethanone, Thioacetamide | 2-bromo-1-(4-nitrophenyl)ethanone, Thioacetamide |
| Key Reaction | Hantzsch Thiazole Synthesis | Hantzsch Thiazole Synthesis | Hantzsch Thiazole Synthesis |
| Reaction Conditions | Reflux in Ethanol | Sealed vessel, Ethanol | Sonication in Ethanol |
| Reaction Temperature | ~78 °C | 100-120 °C | Room Temperature to 60 °C |
| Reaction Time | 2 - 6 hours | 5 - 15 minutes | 20 - 60 minutes |
| Reported Yield (Analogous Reactions) | 60 - 80% | 85 - 95%[1] | 80 - 90%[2] |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol | Recrystallization from ethanol |
| Energy Input | High and sustained | Moderate and focused | Low to moderate |
| Environmental Impact | Higher solvent evaporation | Reduced solvent evaporation | Reduced energy consumption |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the three compared methods. It is important to note that while the conventional method is a standard procedure, the microwave and ultrasound protocols are adapted from syntheses of similar thiazole derivatives and may require optimization for this specific substrate.
Method 1: Conventional Hantzsch Thiazole Synthesis
This protocol is a standard and reliable method for the synthesis of 2,4-disubstituted thiazoles.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in absolute ethanol.
-
To the stirred solution, add thioacetamide.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Method 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide.
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product is then isolated and purified as described in the conventional method.
Method 3: Ultrasound-Assisted Hantzsch Thiazole Synthesis
This "green chemistry" approach often proceeds at lower temperatures and with shorter reaction times than conventional heating.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol
-
Reaction vessel suitable for sonication
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromo-1-(4-nitrophenyl)ethanone and thioacetamide in ethanol.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for 20-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified as described in the conventional method.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the Hantzsch thiazole synthesis and its variations.
Caption: General workflow for the Hantzsch synthesis of this compound.
Caption: Comparison of energy input methods for the Hantzsch thiazole synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through the Hantzsch thiazole synthesis. While the conventional heating method is robust and well-established, modern techniques such as microwave irradiation and ultrasound sonication offer significant advantages in terms of reduced reaction times, potentially higher yields, and improved energy efficiency. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and emphasis on green chemistry principles. For rapid synthesis and optimization, microwave-assisted methods are highly recommended. For a balance of efficiency and energy conservation, ultrasound-assisted synthesis presents a compelling alternative.
References
Potential Cross-Reactivity of 2-Methyl-4-(4-nitrophenyl)thiazole: A Comparative Guide Based on Structural Analogs
Disclaimer: Direct experimental data on the cross-reactivity of 2-Methyl-4-(4-nitrophenyl)thiazole is limited in publicly available literature. This guide provides a comparative analysis based on the biological activities of structurally related 4-(4-nitrophenyl)thiazole derivatives to infer potential cross-reactivity and off-target effects. The presented data pertains to analogs and not the specific compound this compound.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound, belongs to this broad class. Understanding its potential for cross-reactivity is crucial for researchers in drug discovery and development to anticipate off-target effects and better interpret biological assay results. This guide summarizes the observed activities of close structural analogs to provide insights into the potential biological profile of this compound.
Comparative Biological Activities of 4-(4-Nitrophenyl)thiazole Analogs
The biological activity of thiazole derivatives is significantly influenced by the nature of substituents at various positions of the thiazole ring. The following tables summarize the activities of 4-(4-nitrophenyl)thiazole analogs with different substitutions at the 2-position.
Anticancer Activity
Analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. The activity is often dependent on the substituent at the 2-position of the thiazole ring.
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference Compound | Activity (IC50/GI50) |
| 2-(benzylidenehydrazinyl)-4-(4-nitrophenyl)thiazole derivative | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified |
| 2-(...)-4-(4-nitrophenyl)thiazole derivative | A549 (Lung) | IC50: 15.61 ± 0.06 µM | Cisplatin | Not specified |
| 2-amino-4-(4-nitrophenyl)thiazole derivative | Various | Not specified | Not specified | Not specified |
Note: Specific IC50 values for a broader range of 2-substituted-4-(4-nitrophenyl)thiazole derivatives in various cancer cell lines are not consistently available in the reviewed literature.
Enzyme Inhibition
Certain analogs have shown inhibitory activity against specific enzymes, suggesting a potential for cross-reactivity with various kinases and other enzymes.
| Compound/Analog | Target Enzyme | Activity (IC50) |
| 2-(3-(...)-4-(4-nitrophenyl)thiazole | Monoamine Oxidase A (MAO-A) | 0.2148 ± 0.0067 µM[1] |
Antimicrobial Activity
The 4-(4-nitrophenyl)thiazole scaffold has also been explored for its antimicrobial properties.
| Compound/Analog | Microbial Strain | Activity (MIC) | Reference Compound | Activity (MIC) |
| 2-amino-4-(4-nitrophenyl)thiazole derivative | Bacillus pumilus, Bacillus subtilis | Moderate activity | Not specified | Not specified |
| 2-amino-4-(4-nitrophenyl)thiazole derivative | Candida albicans | Moderate activity | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and how cross-reactivity is assessed, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway, a potential target for thiazole derivatives.
Caption: General experimental workflow for assessing compound activity and selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's biological activity and for comparing data across different studies.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
Test compound (serially diluted)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Plate reader (luminescence)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent like ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (serially diluted)
-
96-well microtiter plates
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for microbial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
References
A Comparative Efficacy Analysis of Nitrophenyl-Thiazole Derivatives and Standard Drugs in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the efficacy of nitrophenyl-thiazole derivatives, structurally analogous to 2-Methyl-4-(4-nitrophenyl)thiazole, against standard therapeutic agents in anticancer and antimicrobial applications. Due to a lack of direct comparative studies on this compound, this guide focuses on closely related compounds to provide a relevant and data-supported comparison.
Anticancer Efficacy: Nitrophenyl-Thiazole Derivatives vs. Standard Chemotherapeutics
Nitrophenyl-thiazole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
The following table summarizes the in vitro cytotoxic efficacy (IC50 values) of representative nitrophenyl-thiazole derivatives compared to standard anticancer drugs, Sorafenib and Doxorubicin, against human breast adenocarcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitrophenylthiazolyl Derivative (4d) | MDA-MB-231 | 1.21 | [1] |
| Sorafenib (Standard) | MDA-MB-231 | 1.18 | [1] |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 | Strong Cytotoxicity | [2] |
| Doxorubicin (Standard) | HepG-2 | - | |
| Thiazole derivative connected to 3-nitrophenyl ring (3b) | 60 cancer cell lines | Effective growth inhibition | [3] |
| Alpelisib (Standard) | - | - | |
| Specific IC50 values were not provided in the abstract, but the study reported significant activity. |
1. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitrophenyl-thiazole derivatives) and a standard drug (e.g., Sorafenib, Doxorubicin) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.
2. VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A decrease in ATP consumption, detected by a luminescent signal, indicates inhibition of the kinase.
-
Procedure:
-
A reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly (Glu, Tyr) peptide), and ATP is prepared in a kinase buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated and incubated at 30°C for a specified time (e.g., 45 minutes).
-
A reagent to stop the reaction and detect the remaining ATP (e.g., Kinase-Glo®) is added.
-
The luminescence is measured, which is inversely proportional to the kinase activity.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro anticancer evaluation of nitrophenyl-thiazole derivatives.
Antimicrobial Efficacy: Nitrophenyl-Thiazole Derivatives vs. Standard Antibiotics
Certain nitrothiazole derivatives have demonstrated significant antibacterial activity, in some cases comparable to or exceeding that of standard antibiotics. The nitro group on the thiazole ring is suggested to be crucial for their antibacterial action[4].
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative nitrothiazole derivative compared to standard antibacterial agents against various bacterial strains.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrothiazole Derivative | Aerobic Bacteria | Moderately Susceptible | [4] |
| Ampicillin (Standard) | Aerobic Bacteria | Comparable to Nitrothiazole | [4] |
| Tetracycline (Standard) | Aerobic Bacteria | Comparable to Nitrothiazole | [4] |
| Nitrothiazole Derivative | Anaerobic Bacteria | Extremely Low | [4] |
| Clindamycin (Standard) | Anaerobic Bacteria | Higher than Nitrothiazole* | [4] |
| Specific MIC values were not detailed in the abstract, but a strong comparative activity was noted. |
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (nitrophenyl-thiazole derivative) and standard antibiotics (e.g., Ampicillin, Tetracycline) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
A Comparative Analysis of 2-Methyl-4-(4-nitrophenyl)thiazole: Synthesis, Characterization, and Biological Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Methyl-4-(4-nitrophenyl)thiazole, a member of the pharmacologically significant thiazole family. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information on its synthesis and offers a comparative analysis of the biological activities of structurally related nitrophenyl-substituted thiazole derivatives. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis and Characterization
The most common and effective method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis would proceed via the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with thioacetamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is suspended in deionized water and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization:
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons, confirming the presence of the methyl group, the thiazole ring proton, and the protons of the nitrophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the C=N and C-S bonds of the thiazole ring, and the N-O stretching of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Comparative Biological Activity of Nitrophenyl-Substituted Thiazole Derivatives
Disclaimer: The following data is presented for comparative purposes to illustrate the potential biological activities of this class of compounds. The activity of this compound may differ.
Antimicrobial Activity
Nitrothiazole derivatives have shown pronounced antibacterial and antifungal activities.[1] The proposed mechanism of action for some thiazole antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2]
Table 1: Antibacterial Activity of Representative Nitrophenyl-Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(nitrophenyl) substituted thiazole | S. aureus | 16-32 | [3] |
| 3-(nitrophenyl) substituted thiazole | E. coli | 16-32 | [3] |
| 3-(nitrophenyl) substituted thiazole | P. aeruginosa | 16-32 | [3] |
Table 2: Antifungal Activity of Representative Nitrophenyl-Thiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 3-(nitrophenyl) substituted thiazole | C. albicans | 32 | [3] |
Cytotoxic Activity
Thiazole-containing compounds are integral to several anticancer drugs. Derivatives containing a nitrophenyl group have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of Representative Nitrophenyl-Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [4] |
| 4-(4-nitrophenyl)-2,3-dihydrothiazole derivative | A549 (Lung) | >25 | [5] |
| 4-(4-nitrophenyl)-2,3-dihydrothiazole derivative | MCF-7 (Breast) | 16.3 | [5] |
| 6-nitro quinazolinone-thiazole hybrid | PC-3 (Prostate) | High activity | [6] |
| 6-nitro quinazolinone-thiazole hybrid | MCF-7 (Breast) | High activity | [6] |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of thiazole derivatives, based on methods reported in the literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methyl-4-(4-nitrophenyl)thiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Methyl-4-(4-nitrophenyl)thiazole, summarizing its biological activities and comparing its performance with relevant alternatives based on available peer-reviewed data. This document includes detailed experimental protocols and visual diagrams of pertinent biological pathways and workflows.
Introduction to this compound
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, serves as a versatile scaffold for the development of novel therapeutic agents. The compound this compound, featuring a methyl group at the 2-position and a nitrophenyl group at the 4-position, is a subject of interest for its potential biological effects. This guide aims to consolidate and compare the existing research on this specific thiazole derivative.
Synthesis of this compound and Derivatives
The primary method for synthesizing the 2-substituted-4-aryl-thiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, this would involve the reaction of a 2-halo-1-(4-nitrophenyl)ethan-1-one with thioacetamide.
General Experimental Protocol: Hantzsch Thiazole Synthesis
A mixture of the α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1 equivalent) and a thioamide (e.g., thioacetamide) (1-1.2 equivalents) in a suitable solvent such as ethanol is heated to reflux for a period of 2 to 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the desired 2-alkyl-4-aryl-thiazole.
Caption: General workflow for the Hantzsch synthesis of this compound.
Comparative Biological Activity
Direct comparative studies focusing solely on this compound are limited in the currently available peer-reviewed literature. However, by examining studies on structurally similar compounds, we can infer its potential activities and create a basis for comparison. The primary areas of investigation for such thiazole derivatives are their anticancer and antimicrobial properties.
Anticancer Activity
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (a related thiazole derivative) | MCF-7 | 2.57 ± 0.16 | [1] |
| HepG2 | 7.26 ± 0.44 | [1] | |
| Compound 4a (a related thiazole derivative) | MCF-7 | 12.7 ± 0.77 | [1] |
| HepG2 | 6.69 ± 0.41 | [1] | |
| Staurosporine (Standard Drug) | MCF-7 | 6.77 ± 0.41 | [1] |
| HepG2 | 8.4 ± 0.51 | [1] |
Table 1: Comparative in vitro cytotoxic activity of related thiazole derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | VISA/VRSA strains | 1.38 - 2.77 | [2] |
| Thiazole Derivative 2 | VISA/VRSA strains | 0.70 - 1.40 | [2] |
| Vancomycin | VISA/VRSA strains | 2.97 - 760.68 | [2] |
| Amoxicillin (Reference) | Bacillus subtilis | 31.25 | [4] |
| Ciprofloxacin (Reference) | E. coli | - |
Table 2: Comparative antimicrobial activity of related thiazole derivatives.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, research on related thiazole derivatives suggests potential mechanisms of action, particularly in the context of cancer. One of the key targets for many anticancer thiazole-containing compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.
Caption: Potential inhibitory effect on the VEGFR-2 signaling pathway.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While direct comparative studies on this specific molecule are scarce, the available data on structurally similar thiazole derivatives suggest promising anticancer and antimicrobial activities. Further research is warranted to fully elucidate the biological profile of this compound, including the determination of its specific IC50 and MIC values against a range of cancer cell lines and microbial strains, and to investigate its precise mechanism of action and effects on key signaling pathways. The experimental protocols and comparative data presented in this guide provide a foundational framework for future investigations into this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-Methyl-4-(4-nitrophenyl)thiazole Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of thiazole derivatives, with a focus on structures related to 2-Methyl-4-(4-nitrophenyl)thiazole. Due to the limited publicly available data on the specific target compound, this guide synthesizes findings on closely related analogs, particularly 2-amino-4-(4-nitrophenyl)thiazole and other derivatives featuring the nitrophenyl-thiazole scaffold. The information presented is collated from various independent research studies to offer a comparative landscape of their potential anticancer and antimicrobial properties.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various thiazole derivatives. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, cell lines, and microbial strains.
Anticancer Activity of Thiazole Derivatives
Several studies have investigated the cytotoxic effects of thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one (Compound 4a) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | |
| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one (Compound 4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| 2-(2-(4-hydroxy-3-(phenyl)benzylidene)hydrazinyl)thiazol-4[5H]-one (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 5-((4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenyl acetate (Compound 5) | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |
| Staurosporine (Reference Drug) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | |
| 3-nitrophenylthiazolyl derivative (Compound 4d) | MDA-MB-231 (Breast) | 1.21 | [2] |
| Sorafenib (Reference Drug) | MDA-MB-231 (Breast) | 1.18 | [2] |
Antimicrobial Activity of Thiazole Derivatives
The antimicrobial potential of thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Derivative of 2-amino-4-(4-nitrophenyl)thiazole (Compound 6) | Bacillus pumilus | Moderate Activity |
| Bacillus subtilis | Moderate Activity | |
| Candida albicans | Moderate Activity | |
| Derivative of 2-amino-4-(4-bromophenyl)thiazole (Compound 8f) | Gram-positive bacteria | Moderate Activity |
| Candida albicans | Slight Activity |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are generalized protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plates: Add a specific volume of broth medium to each well of a 96-well plate.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds directly in the wells of the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
The following diagrams illustrate a key signaling pathway often targeted by anticancer compounds and a general workflow for the discovery and evaluation of bioactive molecules.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by thiazole derivatives.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methyl-4-(4-nitrophenyl)thiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4-(4-nitrophenyl)thiazole (CAS No. 33102-81-7) was not available through the conducted searches. The following disposal procedures are based on safety data for structurally similar compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, related nitro-substituted thiazole derivatives are classified as potentially hazardous. Based on analogous compounds, it should be treated as a substance that may be harmful if swallowed, cause skin and eye irritation, and is likely a combustible solid.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory | NIOSH-approved respirator if dust may be generated |
| Skin and Body | Laboratory coat |
Waste Segregation and Container Management
Proper segregation and containment are the initial critical steps in the safe disposal of chemical waste.
-
Do Not Mix: this compound waste should not be mixed with other waste streams to prevent unknown chemical reactions.
-
Designated Container: Collect waste in a dedicated, properly sealed, and clearly labeled container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service. The following steps outline the process for preparing the waste for pickup.
-
Waste Collection:
-
Carefully transfer any waste this compound, including contaminated materials (e.g., weighing boats, contaminated gloves), into the designated hazardous waste container.
-
Avoid generating dust. If the material is a powder, handle it in a chemical fume hood.
-
-
Container Sealing and Storage:
-
Securely close the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Scheduling Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with an accurate description of the waste material.
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance. Do not use combustible materials like paper towels for the main spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop the contained material into the designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 2-Methyl-4-(4-nitrophenyl)thiazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-4-(4-nitrophenyl)thiazole. The following procedures are based on the known hazards of similar thiazole derivatives and nitro compounds and are intended to ensure this compound's safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic nitro compounds can cause systemic effects.[1]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1][3][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[2][5] Inspect gloves prior to use and dispose of contaminated gloves properly.[3] |
| Butyl Rubber Gloves | For extended contact | Recommended for handling nitro compounds.[1][7] | |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[5] |
| Chemical-resistant Apron | Worn over lab coat | Recommended for larger quantities or when there is a significant splash risk.[2][8] | |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[2][9]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[2]
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[3][10] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, labeled, and tightly sealed container.
-
Segregation: Do not mix with other waste streams.[2]
-
Container Disposal: Handle empty containers as you would the product itself.[2]
-
Regulatory Compliance: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
